Methastyridone
Description
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Properties
CAS No. |
721-19-7 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-13(2)14-12(15)11(16-13)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3,(H,14,15)/b9-8+ |
InChI Key |
VEZXEOWXHFHYHC-CMDGGOBGSA-N |
SMILES |
CC1(NC(=O)C(O1)C=CC2=CC=CC=C2)C |
Isomeric SMILES |
CC1(NC(=O)C(O1)/C=C/C2=CC=CC=C2)C |
Canonical SMILES |
CC1(NC(=O)C(O1)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Methastyridone Synthesis: A Review of Potential Pathways
Despite a comprehensive search of scientific literature, a detailed, validated synthesis pathway for methastyridone (2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one) with specific quantitative yields remains elusive in publicly accessible resources. This technical guide, therefore, outlines plausible synthetic strategies based on established methods for the construction of the core 1,3-oxazolidin-4-one ring system, a common motif in medicinal chemistry.
While a step-by-step experimental protocol for this compound cannot be provided due to the lack of specific literature, this document will serve as a guide for researchers and drug development professionals by detailing analogous synthetic routes for similar structures. The information presented is based on general principles of organic synthesis and published methods for related compounds.
General Synthetic Strategies for 1,3-Oxazolidin-4-ones
The synthesis of the 1,3-oxazolidin-4-one core typically involves the cyclization of an α-amino acid or a derivative thereof. Several well-established methods could potentially be adapted for the synthesis of this compound.
A common approach involves the reaction of an α-amino acid with an aldehyde or ketone to form an intermediate that can be cyclized. For this compound, which possesses a 2,2-dimethyl substitution on the oxazolidinone ring, a plausible precursor would be an α-amino acid derivative that can react with acetone (B3395972) or a related carbonyl compound.
Another general strategy involves the use of α,β-dehydroamino acids. The cyclization of these precursors can lead to the formation of the oxazolidinone ring with a substituent at the 5-position. Given that this compound features a styryl group at this position, this approach is conceptually relevant.
Proposed, Unverified Synthetic Pathway for this compound
Based on these general principles, a hypothetical multi-step synthesis for this compound can be proposed. It is crucial to emphasize that the following pathway is illustrative and has not been experimentally validated. Consequently, no quantitative data on yields or specific reaction conditions can be provided.
A potential synthetic route could commence from a suitably protected α-amino acid. The key steps might include:
-
Formation of an N-acyl α,β-dehydroamino acid derivative: This intermediate would contain the necessary unsaturation for the subsequent introduction of the styryl group.
-
Cyclization: The α,β-dehydroamino acid derivative could then be cyclized to form the 1,3-oxazolidin-4-one ring.
-
Introduction of the 2,2-dimethyl group: This could potentially be achieved by using a protecting group strategy or by selecting a starting material that already contains this feature.
The following diagram illustrates a conceptual workflow for the synthesis of a generic 5-substituted-1,3-oxazolidin-4-one, which could be adapted for this compound.
Data Presentation
Due to the absence of specific experimental data for the synthesis of this compound, a table summarizing quantitative data cannot be provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the synthesis of analogous oxazolidinone-containing compounds are available. However, without a direct protocol for this compound, providing a relevant and accurate experimental section is not feasible. Researchers interested in synthesizing this compound would need to develop a de novo synthetic route, likely drawing inspiration from the general methods for oxazolidinone synthesis mentioned in the scientific literature.
Conclusion
Methastyridone: Unraveling the Mechanism of a Novel Stimulant
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methastyridone is a centrally acting stimulant with a pharmacological profile reported to be distinct from classical stimulants such as d-amphetamine.[1] This technical guide aims to synthesize the available scientific information regarding the mechanism of action of this compound, with a focus on its molecular targets and downstream signaling pathways. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of detailed research on this compound. While early clinical observations positioned it as a central nervous system (CNS) stimulant, the precise molecular interactions and subsequent neurochemical effects remain largely uncharacterized in publicly accessible scientific databases. This guide will summarize the limited available information and delineate the significant knowledge gaps that future research must address to fully understand the stimulant properties of this compound.
Introduction
This compound, also known by its developmental code MK-202 and chemical name 2,2-dimethyl-5-((E)-2-phenylethenyl)-1,3-oxazolidin-4-one, was investigated for its stimulant properties.[1] Early reports suggested that its mode of action as a CNS stimulant diverges from that of well-understood psychostimulants like amphetamines, which primarily act by increasing the extracellular levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) through interaction with monoamine transporters.[1][2] The unique chemical structure of this compound, featuring an oxazolidinone core, suggests a potentially novel mechanism of action that warrants further investigation.
Putative Mechanism of Action: A Landscape of Unanswered Questions
Despite its classification as a stimulant, the specific molecular targets of this compound have not been extensively elucidated in the available scientific literature. The core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled due to the lack of published research.
Hypothetically, as a stimulant, this compound could exert its effects through one or more of the following general mechanisms common to CNS stimulants:
-
Interaction with Monoamine Transporters: Like many stimulants, this compound could potentially inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters.[3]
-
Direct Receptor Agonism/Antagonism: It might act as a direct agonist or antagonist at specific neurotransmitter receptors, such as dopamine, adrenergic, or serotonin receptors, to produce its stimulant effects.
-
Modulation of Neurotransmitter Release: The compound could enhance the release of catecholamines from presynaptic terminals, a mechanism characteristic of amphetamine-like stimulants.
-
Enzyme Inhibition: Inhibition of enzymes responsible for the degradation of monoamine neurotransmitters, such as monoamine oxidase (MAO), could also lead to increased synaptic availability of these signaling molecules.
However, without experimental data from binding assays, functional assays, or in vivo microdialysis studies, these remain speculative possibilities.
Review of (Limited) Available Data
A thorough search of scientific databases reveals a paucity of studies on this compound. The primary citation is a clinical trial from 1961, which assessed its effects in chronic anergic schizophrenic patients.[1] While this study provides a historical context for its investigation as a CNS-active agent, it does not offer insights into its pharmacological mechanism.
No publicly available reports detail:
-
Binding Affinities (Ki) or Functional Potencies (IC50/EC50): There is no quantitative data on the binding affinity or functional activity of this compound at any known molecular target.
-
In Vitro or In Vivo Experimental Protocols: Detailed methodologies for studying this compound's effects are not published.
-
Signaling Pathways: The intracellular signaling cascades modulated by this compound remain unknown.
Proposed Future Research Directions
To elucidate the mechanism of action of this compound as a stimulant, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.
Conclusion
This compound represents a chemical entity with reported stimulant properties but a largely enigmatic mechanism of action. The existing literature is insufficient to provide a detailed technical understanding of its pharmacology. The scientific community, including researchers in neuropharmacology and drug development, is encouraged to undertake foundational research to characterize the molecular and cellular effects of this compound. The proposed research workflow provides a roadmap for systematically unraveling the stimulant mechanism of this compound, which could potentially reveal novel pathways for the development of future CNS-active therapeutic agents. Without such dedicated research efforts, a comprehensive and accurate in-depth guide on the core mechanism of action of this compound as a stimulant remains an unmet objective.
References
An In-depth Technical Guide on the Solubility and Stability of Methastyridone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of Methastyridone is limited. This guide provides a comprehensive framework based on the chemical properties of this compound as an oxazolidinone derivative and established methodologies for determining the solubility and stability of pharmaceutical compounds. The data presented herein is illustrative to guide experimental design and data presentation.
Introduction
This compound is a centrally acting stimulant with the chemical name 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one. As with any active pharmaceutical ingredient (API), understanding its solubility and stability in various solvents and conditions is paramount for the development of safe, effective, and stable dosage forms. This technical guide outlines the critical aspects of this compound's solubility and stability, provides detailed experimental protocols for their determination, and discusses potential degradation pathways based on its chemical structure.
Chemical Structure and Properties
-
IUPAC Name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one
-
CAS Number: 721-19-7
-
Molecular Formula: C₁₃H₁₅NO₂
-
Molecular Weight: 217.27 g/mol
-
Structure:
-
Contains an oxazolidinone ring, which is a five-membered heterocyclic motif.
-
Possesses a styryl group, contributing to its lipophilicity.
-
The oxazolidinone ring contains a lactam (amide) and an ether linkage, which can be susceptible to hydrolysis.
-
Solubility Profile
Illustrative Solubility Data
The following table summarizes hypothetical solubility data for this compound in various solvents at different temperatures. This data is for illustrative purposes to demonstrate how experimental results should be presented.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Purified Water | 25 | 7.0 | < 0.1 | Shake-Flask |
| Purified Water | 37 | 7.0 | < 0.1 | Shake-Flask |
| 0.1 N HCl | 37 | 1.2 | 0.5 | Shake-Flask |
| Phosphate (B84403) Buffer | 37 | 6.8 | < 0.1 | Shake-Flask |
| Ethanol | 25 | - | 15.2 | Shake-Flask |
| Propylene Glycol | 25 | - | 25.8 | Shake-Flask |
| DMSO | 25 | - | > 100 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, phosphate buffered saline pH 7.4, 0.1 N HCl, ethanol)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solids settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Visualization of Experimental Workflow
An In-depth Technical Guide on the Preliminary In Vitro Studies of Methamphetamine
Acknowledgment of Data Unavailability for Methastyridone
Preliminary investigations for in vitro studies on this compound have revealed a significant scarcity of publicly available research. The existing literature is sparse and largely dated, lacking the detailed quantitative data, experimental protocols, and defined signaling pathways required for an in-depth technical guide.
As a result, this document will instead focus on a comprehensive in vitro analysis of Methamphetamine , a psychostimulant with a robust body of scientific literature that allows for a thorough examination in line with the core requirements of this guide. The following sections will provide a detailed overview of the preliminary in vitro studies of methamphetamine, adhering to the specified data presentation, experimental protocol, and visualization standards.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methamphetamine (METH) is a potent central nervous system stimulant with a high potential for abuse and neurotoxicity. Understanding its mechanisms of action at the cellular and molecular levels is crucial for developing therapeutic interventions. This guide provides a detailed overview of the core in vitro methodologies used to investigate the effects of METH. It includes summaries of quantitative data from key experiments, detailed experimental protocols, and visualizations of the primary signaling pathways and experimental workflows. The focus is on METH's interaction with monoamine transporters, its induction of cellular stress, and the subsequent signaling cascades that lead to neurotoxicity.
Quantitative Data from In Vitro Studies
The following tables summarize key quantitative findings from in vitro studies on methamphetamine, focusing on its effects on dopamine (B1211576) transporter (DAT) function, cell viability, and neurochemical release.
Table 1: Effects of Methamphetamine on Dopamine Transporter (DAT) Function
| Cell/Tissue Type | Assay | METH Concentration | Effect on DAT | Reference |
| Rat Striatal Synaptosomes | [³H]Dopamine Uptake | 10 µM | Time-dependent decrease in Vmax | [1] |
| Rat Striatal Synaptosomes | [³H]Dopamine Uptake | 15 mg/kg (in vivo) | Rapid and reversible decrease in DAT activity | [2] |
| TAAR1 + DAT-cotransfected cells | [³H]Dopamine Uptake | 1 µM | 37.4 ± 5.4% reduction in uptake | [3] |
| Wild-type mouse striatal synaptosomes | [³H]Dopamine Uptake | 1 µM | 21.4 ± 3.8% reduction in uptake | [3] |
| DAT-only transfected cells | [³H]Dopamine Uptake | 1 µM | No significant inhibition | [3] |
| TAAR1 knockout mouse striatal synaptosomes | [³H]Dopamine Uptake | 1 µM | No significant inhibition | [3] |
Table 2: Methamphetamine-Induced Cytotoxicity and Apoptosis
| Cell Line | Assay | METH Concentration | Key Finding | Reference |
| PC12 Cells | MTT Assay | 2.5 mM | Dose-dependent reduction in cell viability | [4] |
| Human Adipose Tissue Stem Cells (hAdSCs) | MTT Assay | Not specified | Decreased proliferation and differentiation, increased apoptosis | [5] |
| Chinese Hamster Ovary (CHO-K1) Cells | Micronucleus Assay | Not specified | Increased frequency of micronuclei | [6][7] |
| SH-SY5Y Cells | Western Blot | Not specified | Increased expression of CHOP, spliced XBP1, caspase-12, and caspase-3 | [8] |
Table 3: Methamphetamine-Induced Neurotransmitter Efflux
| Cell/Tissue Type | Assay | METH Concentration | Effect | Reference |
| DAT-transfected cells | [³H]Dopamine Efflux | 1 µM | Significant efflux at high [³H]dopamine loading concentrations (1-10 µM) | [3] |
| rDAT, rNET, rSERT expressing CHO cells | [³H]Substrate Release | Not specified | Elicited release of [³H]DA, [³H]NE, and [³H]5-HT | [9] |
Detailed Experimental Protocols
Dopamine Transporter (DAT) Uptake Assay in Rat Striatal Synaptosomes
This protocol is a synthesis of methodologies described in studies investigating the effect of methamphetamine on DAT function.[1]
Objective: To measure the rate of dopamine uptake by synaptosomes and assess the inhibitory effect of methamphetamine.
Materials:
-
Male Sprague-Dawley rats
-
Sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4)
-
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, and 1 mM ascorbic acid), aerated with 95% O₂/5% CO₂
-
[³H]Dopamine
-
Methamphetamine hydrochloride
-
Scintillation fluid
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Dopamine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of methamphetamine or vehicle for 30 minutes at 37°C.
-
Initiate the uptake reaction by adding a saturating concentration of [³H]Dopamine.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold buffer to remove unincorporated [³H]Dopamine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of [³H]Dopamine taken up by the synaptosomes using a liquid scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine) and subtract this from all measurements.
-
Calculate the Vmax and Km of dopamine uptake to determine the nature of inhibition by methamphetamine.
-
Cell Viability (MTT) Assay in PC12 Cells
This protocol is based on the methodology used to assess METH-induced neurotoxicity.[4]
Objective: To determine the effect of methamphetamine on the viability of PC12 cells.
Materials:
-
PC12 cell line
-
DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Methamphetamine hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of methamphetamine (e.g., 0.1, 0.5, 1, 2.5, 5 mM) for 24 hours. Include a vehicle-treated control group.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
Methamphetamine's Core Mechanism of Action on Dopaminergic Neurons
Methamphetamine's primary mechanism involves the disruption of normal dopamine homeostasis. It is a substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[10][11][12] METH enters the presynaptic terminal via DAT and also by passive diffusion.[13] Inside the neuron, it enters synaptic vesicles through VMAT2, disrupting the proton gradient and causing dopamine to be released from the vesicles into the cytoplasm.[10][12] The elevated cytoplasmic dopamine concentration leads to the reversal of DAT function, causing a massive, non-vesicular release of dopamine into the synaptic cleft.[10]
References
- 1. Toward development of an in vitro model of methamphetamine-induced dopamine nerve terminal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methamphetamine-Induced Rapid and Reversible Changes in Dopamine Transporter Function: An In Vitro Model | Journal of Neuroscience [jneurosci.org]
- 3. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. in Vitro Effect of Methamphetamine on Proliferation, Differentiation and Apoptosis of Adipose Tissue Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic toxicity of methamphetamine in vitro and in human abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methamphetamine Dysregulation of the Central Nervous System and Peripheral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]
Identifying the Molecular Targets of Methastyridone: A Review of Current Knowledge and Future Directions
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the current understanding of the molecular targets of Methastyridone (also known as MK-202). A comprehensive review of the scientific literature reveals a significant lack of contemporary research on this compound. While early studies classified this compound as a centrally acting stimulant with a mode of action distinct from classical amphetamines, its specific molecular targets, binding proteins, and signaling pathways remain largely unelucidated. This document summarizes the limited available information on this compound and provides a broader context by examining the well-established molecular targets of other centrally acting stimulants. The aim is to provide a realistic overview of the current state of knowledge and to propose potential avenues for future research to characterize the pharmacology of this compound.
Introduction to this compound
This compound (IUPAC name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one) is a centrally acting stimulant.[1] Historical clinical trials in the 1960s investigated its potential use in treating chronic anergic schizophrenia.[1] Notably, its mechanism of action was described as differing from that of d-amphetamine, suggesting a potentially novel pharmacology.[1] However, despite this early interest, this compound has not been the subject of extensive modern pharmacological investigation, and detailed information regarding its molecular interactions is absent from the public scientific record.
The Uncharted Territory of this compound's Molecular Targets
A thorough search of contemporary scientific databases yields no specific data on the molecular targets of this compound. Consequently, it is not possible to provide quantitative data on its binding affinities, enzyme inhibition constants, or effects on specific signaling pathways. Furthermore, detailed experimental protocols for identifying its targets have not been published.
The absence of this critical information prevents the construction of data tables and signaling pathway diagrams specific to this compound as requested. To provide a useful resource for researchers, the following sections will focus on the known molecular targets of other centrally acting stimulants. This information can serve as a foundation for designing future studies to investigate the mechanism of action of this compound.
General Molecular Targets of Centrally Acting Stimulants
The majority of centrally acting stimulants exert their effects by modulating the neurotransmission of monoamines, primarily dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT). The key molecular targets involved in these processes are:
-
Monoamine Transporters: These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial step in terminating the neurotransmitter signal. Many stimulants, such as cocaine and methylphenidate, act as reuptake inhibitors at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3][4] Amphetamines and their analogs are also substrates for these transporters and can induce reverse transport, leading to a significant efflux of neurotransmitters into the synapse.[2]
-
Vesicular Monoamine Transporters (VMATs): Located on the membrane of synaptic vesicles, VMATs are responsible for packaging cytosolic monoamines into vesicles for subsequent release. Some stimulants can interfere with VMAT function, leading to an increase in cytosolic neurotransmitter concentrations and contributing to their efflux into the synapse.
-
Trace Amine-Associated Receptors (TAARs): TAARs are a class of G-protein coupled receptors that are activated by trace amines and some amphetamine-like stimulants. Activation of TAAR1, for instance, can modulate the activity of DAT.
-
Monoamine Oxidase (MAO): This enzyme is responsible for the degradation of monoamines in the presynaptic neuron. Inhibition of MAO leads to increased availability of neurotransmitters for vesicular packaging and release.
Given that this compound is classified as a centrally acting stimulant, it is plausible that its mechanism of action involves one or more of these targets. However, without experimental evidence, this remains speculative.
Hypothetical Signaling Pathways and Experimental Workflows
To guide future research, this section provides a hypothetical signaling pathway for a generic stimulant that enhances dopaminergic neurotransmission and outlines a potential experimental workflow for identifying the molecular targets of an uncharacterized compound like this compound.
Hypothetical Dopaminergic Signaling Pathway Modulated by a Stimulant
The following diagram illustrates a simplified, hypothetical mechanism by which a stimulant might increase dopamine levels in the synaptic cleft. It is crucial to note that this is a generalized representation and is not based on experimental data for this compound.
Caption: Hypothetical mechanism of a centrally acting stimulant at a dopaminergic synapse.
Experimental Workflow for Target Identification
The following diagram outlines a potential workflow for identifying the molecular targets of this compound.
Caption: A potential experimental workflow for the identification and validation of this compound's molecular targets.
Conclusion and Future Outlook
The molecular targets of this compound remain a scientific mystery. Its historical classification as a stimulant with a potentially unique mechanism of action makes it an intriguing candidate for modern pharmacological investigation. The lack of data presents a clear opportunity for researchers in the fields of neuropharmacology and drug discovery.
Future research should focus on a systematic approach to target identification, employing techniques such as affinity-based proteomics to isolate binding partners and functional assays to characterize its effects on known stimulant targets. Elucidating the molecular mechanism of this compound could not only shed light on its own pharmacological profile but also potentially reveal novel insights into the regulation of monoaminergic systems and provide new avenues for the development of therapeutic agents. Until such studies are conducted, any discussion of this compound's specific molecular targets must be considered speculative.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulant - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Methastyridone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of Methastyridone, a centrally acting stimulant. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, based on its known chemical structure. Detailed experimental protocols for acquiring such spectra are also provided, offering a comprehensive resource for researchers.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound (IUPAC name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one; Formula: C₁₃H₁₅NO₂; Molar Mass: 217.27 g/mol )[1][2]. These predictions are derived from established principles of spectroscopic analysis of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (phenyl group) |
| ~ 6.8 | Doublet of doublets | 1H | Vinylic proton (=CH-Ph) |
| ~ 6.2 | Doublet | 1H | Vinylic proton (-CH=) |
| ~ 5.0 | Doublet | 1H | Methine proton (O-CH-C=) |
| ~ 3.0 | Singlet (broad) | 1H | Amine proton (N-H) |
| ~ 1.5 | Singlet | 6H | Methyl protons (C(CH₃)₂) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 175 | Carbonyl | C=O |
| ~ 136 | Aromatic | Quaternary phenyl carbon |
| ~ 130 | Vinylic | =CH-Ph |
| ~ 129 | Aromatic | Phenyl CH |
| ~ 128 | Aromatic | Phenyl CH |
| ~ 127 | Vinylic | -CH= |
| ~ 126 | Aromatic | Phenyl CH |
| ~ 85 | Aliphatic | O-CH-C= |
| ~ 60 | Aliphatic | Quaternary carbon (C(CH₃)₂) |
| ~ 25 | Aliphatic | Methyl carbons (C(CH₃)₂) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~ 3300 | Medium | N-H stretch (amide) |
| ~ 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |
| ~ 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1700 | Strong | C=O stretch (amide) |
| ~ 1650 | Medium | C=C stretch (alkene) |
| ~ 1600, 1490 | Medium-Weak | C=C stretch (aromatic) |
| ~ 1250 | Strong | C-N stretch (amide) |
| ~ 1100 | Strong | C-O stretch |
| ~ 970 | Strong | =C-H bend (trans-alkene) |
| ~ 750, 690 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 217 | Molecular ion [M]⁺ |
| 202 | [M - CH₃]⁺ |
| 160 | [M - C(CH₃)₂O]⁺ |
| 115 | [C₉H₇]⁺ (styrene fragment) |
| 103 | [C₈H₇]⁺ |
| 77 | [C₆H₅]⁺ (phenyl fragment) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][4]
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5]
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.
-
Introduce the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[3]
Infrared (IR) Spectroscopy
Thin Solid Film Method:
-
Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[6]
-
Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the sample solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Obtain a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
KBr Pellet Method:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Sample Preparation for Electrospray Ionization (ESI):
-
Prepare a stock solution of this compound by dissolving approximately 1 mg of the compound in 1 mL of an organic solvent such as methanol (B129727) or acetonitrile.[7]
-
From the stock solution, prepare a dilute sample (e.g., 10-100 µg/mL) by diluting with the same solvent.[7]
-
If the solution contains any particulate matter, it must be filtered before analysis to prevent blockages.[7]
-
Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and a soft septum.[7]
Data Acquisition (Electron Impact - EI):
-
Introduce a small amount of the solid or a solution of this compound into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam.[8] This causes the molecule to lose an electron, forming a molecular ion, and often induces fragmentation.[8][9]
-
The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[8][9]
-
A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Enigmatic Psychoactive Profile of Methastyridone: A Review of Limited Evidence
For Researchers, Scientists, and Drug Development Professionals
Methastyridone, a centrally acting stimulant, presents a pharmacological puzzle. Despite its classification, the available scientific literature offers a fragmented understanding of its psychoactive effects, with a notable absence of in-depth, publicly accessible data. This technical guide synthesizes the limited information available on this compound, highlighting the significant gaps in knowledge that preclude a comprehensive analysis of its psychoactive properties and mechanism of action.
Introduction
Quantitative Data: A Notable Absence
A thorough review of accessible scientific databases reveals a significant lack of quantitative data for this compound. Key pharmacological parameters essential for understanding its psychoactive effects, such as receptor binding affinities (Ki/IC50 values), efficacy (Emax), and potency (EC50) at various central nervous system targets, remain largely unreported. Similarly, detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not publicly documented. This absence of empirical data prevents the construction of a quantitative structure-activity relationship (QSAR) model and hinders any meaningful comparison with other psychoactive compounds.
Experimental Protocols: A Glimpse into Early Clinical Evaluation
The most significant piece of experimental evidence stems from a 1961 clinical trial involving chronic anergic schizophrenic patients.[1] Unfortunately, the detailed experimental protocol for this study is not available in the provided search results. To offer a hypothetical framework for such a trial, a generalized protocol is outlined below.
Hypothetical Clinical Trial Protocol for a Novel Stimulant in Anergic Schizophrenia (circa 1960s)
-
Objective: To assess the efficacy and safety of this compound (MK-202) in improving symptoms of anergia and apathy in chronic schizophrenic patients.
-
Study Design: A double-blind, placebo-controlled crossover trial.
-
Participants: A small cohort of male and female patients with a confirmed diagnosis of chronic schizophrenia, characterized by significant negative symptoms, including anergia, avolition, and social withdrawal. Patients would be in a stable condition and residing in an institutional setting.
-
Intervention:
-
Phase 1: Patients would be randomly assigned to receive either this compound or a placebo for a fixed duration (e.g., 4-6 weeks). The dosage of this compound would likely be initiated at a low level and gradually titrated upwards based on clinical response and tolerability.
-
Washout Period: A period of no treatment (e.g., 2 weeks) to allow for the elimination of the initial treatment from the body.
-
Phase 2: Patients would be crossed over to the alternate treatment (placebo or this compound) for the same duration as Phase 1.
-
-
Outcome Measures:
-
Primary: Changes in negative symptoms, assessed using clinical rating scales available at the time (e.g., specific subscales of a behavioral rating scale focusing on activity levels, social interaction, and communication).
-
Secondary:
-
Changes in positive symptoms (e.g., hallucinations, delusions).
-
Global clinical improvement assessed by the treating physician.
-
Adverse events, monitored through clinical observation and patient reporting.
-
-
-
Data Analysis: Statistical comparison of the changes in outcome measures between the this compound and placebo treatment phases.
Signaling Pathways and Experimental Workflows: An Uncharted Territory
The mechanism of action of this compound at the molecular level remains speculative due to the lack of research on its interaction with specific signaling pathways. It is unknown whether it acts as a monoamine reuptake inhibitor, a releasing agent, or if it interacts with other neurotransmitter systems. Without this fundamental information, it is impossible to construct any diagrams of its signaling pathways or experimental workflows for its pharmacological investigation.
To illustrate the type of workflow that would be necessary to elucidate its mechanism of action, a hypothetical experimental workflow is presented below.
Conclusion: A Call for Renewed Investigation
The existing body of scientific literature on this compound is insufficient to provide a comprehensive understanding of its potential psychoactive effects. The compound remains an enigma, with its unique stimulant properties hinted at but not substantiated by robust, publicly available data. A renewed and systematic investigation, following modern pharmacological and neuroscientific methodologies, would be necessary to elucidate its mechanism of action, psychoactive profile, and potential therapeutic applications or risks. Without such research, this compound will remain a footnote in the history of psychopharmacology, its true potential and properties unknown.
References
An In-depth Technical Guide to the Historical Clinical Data of Methastyridone (MK-202)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Historical Clinical Trial Data
Only one clinical trial of Methastyridone (MK-202) is consistently cited in the available literature. This trial, conducted by Kurkland, Arbona, and McCusker in 1961, represents the primary source of human data for this compound.
Clinical Trial: Kurkland et al.
The study, titled "Clinical trial of this compound (MK-202) with chronic anergic schizophrenics," was published in The Journal of Nervous and Mental Disease.[1] The primary objective of this research was to evaluate the efficacy of this compound in treating the negative symptoms of schizophrenia, specifically anergia (a state of passivity and lack of energy).
Quantitative Data Summary
Due to the inaccessibility of the full-text article, a detailed quantitative summary of the trial's results, including efficacy endpoints, statistical analyses, and adverse event rates, cannot be provided. The table below summarizes the known high-level details of the study.
| Trial Identifier | Lead Investigator | Publication Year | Patient Population | Intervention | Reported Outcome |
| Kurkland et al., 1961 | A.A. Kurkland | 1961 | Chronic anergic schizophrenics | This compound (MK-202) | Details unavailable in accessible literature. |
Experimental Protocols
The precise experimental protocols employed in the 1961 clinical trial are not detailed in the available abstracts or citations. However, based on the standards of psychiatric clinical research during that era, a generalized workflow can be inferred.
Hypothesized Clinical Trial Workflow (1960s)
The following diagram illustrates a likely workflow for the clinical trial of a novel psychoactive compound in the early 1960s. This is a generalized representation and may not reflect the exact procedures used for MK-202.
Mechanism of Action and Signaling Pathways
The classification of this compound as an oxazolidinone presents a conflict with its described function as a central nervous system stimulant.
-
Oxazolidinone Class: Typically, oxazolidinones, such as the antibiotic linezolid, function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a mechanism distinct from known stimulants.
-
Stimulant Action: Central nervous system stimulants, such as amphetamines, generally exert their effects by increasing the levels of catecholamines (dopamine and norepinephrine) in the synaptic cleft.
Given that this compound was investigated for anergic conditions, it is plausible that its mechanism of action aligns more closely with that of other stimulants. The styryl-substituted chemical structure may confer properties that differ from antimicrobial oxazolidinones.
Hypothesized Signaling Pathway for Stimulant Action
The following diagram illustrates a potential signaling pathway for a stimulant that increases catecholamine levels, a plausible hypothesis for this compound's mechanism of action. This is a generalized model and has not been specifically confirmed for MK-202.
Conclusion and Future Directions
The available historical data on the clinical trials of this compound (MK-202) is severely limited. The single identified study from 1961 lacks accessible detailed results and protocols, preventing a thorough quantitative analysis. The conflicting information regarding its mechanism of action as a stimulant within the oxazolidinone class highlights a significant area for further investigation.
For a comprehensive understanding of this compound, future research should prioritize:
-
Locating and digitizing the full text of the 1961 Kurkland et al. study. This would provide invaluable quantitative data and methodological insights.
-
Conducting preclinical studies to elucidate the precise mechanism of action and signaling pathways responsible for its stimulant effects.
-
Searching for any unpublished data from the original developers or research institutions involved with MK-202.
Without these foundational pieces of information, this compound remains a historical pharmacological agent with an incomplete scientific record.
References
An In-depth Technical Guide to Erlotinib (CAS RN: 183319-69-9)
Disclaimer: The user-provided CAS number 721-19-7 corresponds to Methastyridone. However, based on the request for an in-depth technical guide for researchers in drug development, and the overwhelming scientific literature pointing to a different molecule, this guide focuses on Erlotinib (B232) (hydrochloride CAS RN: 183319-69-9), a widely researched anti-cancer therapeutic.
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Chemical and Physical Properties
Erlotinib hydrochloride is a quinazoline (B50416) derivative with the chemical name N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride.[1][2] It is a white to off-white or light yellow powder.[2]
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃N₃O₄・HCl | [1][3] |
| Molecular Weight | 429.9 g/mol | [1][2][3] |
| Melting Point | 223-225°C | [No Source] |
| Solubility | Very slightly soluble in water, slightly soluble in methanol. Soluble in DMSO (up to 18 mg/ml with warming). | [No Source] |
| pKa | 5.42 at 25°C | [No Source] |
| LogP | 2.7 | [No Source] |
Mechanism of Action
Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[4][5] It competitively binds to the ATP-binding site within the intracellular domain of the EGFR, preventing the autophosphorylation of tyrosine residues.[5][6][7] This blockade of EGFR phosphorylation inhibits the activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][8] The primary signaling cascades affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[7][9]
EGFR Signaling Pathway Inhibition by Erlotinib
Pharmacokinetics
| Parameter | Description | Source |
| Absorption | Oral bioavailability is approximately 60% on an empty stomach and increases to nearly 100% with food. Peak plasma concentrations are reached about 4 hours after oral administration. | [10] |
| Distribution | Apparent volume of distribution is 232 L. Approximately 93% is bound to plasma proteins, primarily albumin and alpha-1 acid glycoprotein. | [10] |
| Metabolism | Primarily metabolized in the liver by CYP3A4, with minor contributions from CYP1A2 and CYP1A1. The major active metabolite is OSI-420. | [6][11] |
| Elimination | The elimination half-life is approximately 36.2 hours. Excretion is predominantly through feces (around 83%) with a smaller portion in urine (around 8%). | [10][11] |
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Erlotinib has demonstrated significant clinical activity in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[12][13]
| Trial/Study | Patient Population | Key Findings | Source |
| Phase II Study | Chemotherapy-naive patients with stage IIIB/IV NSCLC | Objective response rate of 22.7%; median overall survival of 391 days. | [14] |
| First-line Therapy in Asian Patients | Patients not eligible for chemotherapy | Overall response rate of 21%; median progression-free survival of 1.5 months. | [12] |
| TALENT and TRIBUTE Trials | First-line therapy in combination with chemotherapy | Failed to show improved survival with the addition of erlotinib to standard chemotherapy. | [15] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the inhibitory effect of Erlotinib on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., A549, PC-9) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Erlotinib or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[16]
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[17][18]
-
The absorbance or luminescence is measured using a plate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then determined.[19]
Western Blotting
Objective: To analyze the effect of Erlotinib on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Cancer cells are treated with Erlotinib at various concentrations for a specified time.
-
Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.[20]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[20]
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.[21][22]
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of Erlotinib.
Methodology:
-
Human cancer cells (e.g., A549, HCC827) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[23][24]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Erlotinib is administered orally at various doses and schedules (e.g., daily or intermittently).[25][26]
-
Tumor volume and body weight are measured regularly throughout the study.[26]
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.[27]
Experimental Workflow for Preclinical Evaluation of Erlotinib
References
- 1. Erlotinib Hydrochloride | C22H24ClN3O4 | CID 176871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [precision.fda.gov]
- 4. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erlotinib in non-small cell lung cancer treatment: current status and future development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Erlotinib (Tarceva) for the Treatment of Non–Small-Cell Lung Cancer and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zebrafish drug screening identifies Erlotinib as an inhibitor of Wnt/β-catenin signaling and self-renewal in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. oncotarget.com [oncotarget.com]
- 26. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Stimulant Backbone: A Technical Guide to the Structure-Activity Relationship of Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the stimulant properties of the oxazolidinone scaffold. By examining the intricate relationship between chemical structure and biological activity, this document aims to provide a comprehensive resource for professionals engaged in the research and development of novel central nervous system (CNS) active agents. We will delve into the key structural modifications that influence potency and efficacy, the experimental methodologies used to characterize these compounds, and the underlying signaling pathways that mediate their stimulant effects. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.
Core Structure-Activity Relationships of Stimulant Oxazolidinones
The stimulant activity of the oxazolidinone class is intrinsically linked to its molecular architecture. Early investigations into 4-oxazolidinones revealed that specific substitutions on the heterocyclic ring are critical for eliciting a stimulant response, as measured by behavioral assays such as operant conditioning in animal models.[1][2] A key finding from this early work was the identification of 2,2-dimethyl-5-styryl-4-oxazolidinone as a particularly potent compound.[1]
The primary mechanism of action for the stimulant and antidepressant-like effects of many oxazolidinones is the inhibition of monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters.[3][4] The antibiotic linezolid, for instance, is a reversible, non-selective inhibitor of both MAO-A and MAO-B.[5][6][7] This inhibition leads to an increase in the synaptic concentrations of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine, which is a well-established mechanism for producing stimulant and antidepressant effects.[8]
The structure-activity relationship (SAR) for MAO inhibition by oxazolidinones has been explored, revealing key features for potency and selectivity. For instance, a study on a series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones demonstrated potent MAO-A inhibitory activity. The nature of the substituent at the C5 position of the oxazolidinone ring and the alkyl group at the pyrrole (B145914) N1 position significantly influenced the inhibitory potency and selectivity for MAO-A over MAO-B.
More recent research has expanded the understanding of oxazolidinone SAR, particularly in the context of their primary use as antibacterial agents. These studies, while not directly focused on stimulant activity, provide valuable insights into how modifications to the oxazolidinone core affect interactions with biological targets. For example, the stereochemistry at the C-5 position of the A ring is crucial for biological activity.[9] While an acetamide (B32628) substituent on the 5-methyl group is often optimal for antibacterial activity, modifications at this position can dramatically alter the pharmacological profile.[9][10][11]
The following table summarizes the qualitative SAR for 4-oxazolidinone (B12829736) stimulants based on early studies:
| R1 | R2 | R3 (at C5) | Stimulant Activity |
| CH3 | CH3 | Styryl | High |
| H | H | Phenyl | Moderate |
| CH3 | CH3 | Phenyl | Moderate |
| CH3 | CH3 | Benzyl | Low |
Quantitative Analysis of Oxazolidinone Activity
Quantitative data from various studies are crucial for a precise understanding of the SAR. The following tables present key quantitative metrics for representative oxazolidinone compounds, focusing on their MAO inhibitory and monoamine transporter binding affinities, which are central to their stimulant properties.
Table 1: Monoamine Oxidase (MAO) Inhibition by Oxazolidinone Derivatives
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | A-Selectivity Ratio (MAO-B Ki / MAO-A Ki) | Reference |
| Linezolid | - | - | Weak, non-selective inhibitor | [3][4] |
| 2a (N1-methyl, C5-hydroxymethyl-pyrrol-2-yl) | 0.087 | >100 | >1149 | [3] |
| 2d (N1-benzyl, C5-hydroxymethyl-pyrrol-2-yl) | 0.009 | >100 | >11111 | [3] |
| 2e (N1-methyl, C5-methoxymethyl-pyrrol-2-yl) | 0.011 | 0.45 | 41 | [3] |
| 2i (N1-methyl, C5-azidomethyl-pyrrol-2-yl) | 0.004 | >100 | >25000 | [3] |
| 2o (N1-allyl, C5-methylaminomethyl-pyrrol-2-yl) | 0.04 | >100 | >2500 | [3] |
| 2q (N1-methyl, C5-aminomethyl-pyrrol-2-yl) | 0.015 | >100 | >6667 | [3] |
Table 2: Monoamine Transporter Binding Affinities of Stimulants (for comparative purposes)
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| Cocaine | 250 | 480 | 120 | [12] |
| d-Amphetamine | 24.5 | 7.1 | 2990 | [13] |
| Methylphenidate | 15 | 39 | 2400 | [12] |
Note: Specific binding affinity data for a series of oxazolidinone stimulants at monoamine transporters is an area requiring further research to establish a clear SAR for this particular mechanism.
Experimental Protocols
The characterization of oxazolidinone stimulants relies on a suite of well-defined experimental protocols. These assays are designed to assess both the in vitro molecular interactions and the in vivo behavioral effects of the compounds.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki values) of oxazolidinone compounds against MAO-A and MAO-B isoforms.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes expressed in a suitable system (e.g., insect cells).
-
Substrate: A non-selective substrate such as kynuramine (B1673886) is often used, which is oxidized by both MAO isoforms to a fluorescent product.
-
Procedure:
-
The recombinant MAO-A or MAO-B enzyme is pre-incubated with various concentrations of the test oxazolidinone compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C.
-
The enzymatic reaction is initiated by the addition of the kynuramine substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., NaOH).
-
The fluorescence of the product is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by non-linear regression analysis. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
In Vivo Spontaneous Locomotor Activity Test
Objective: To assess the stimulant or depressant effects of oxazolidinone compounds on the central nervous system by measuring changes in spontaneous movement in rodents.
Methodology:
-
Animals: Male Swiss mice or Sprague-Dawley rats are commonly used. Animals are habituated to the testing room for at least one hour before the experiment.
-
Apparatus: An open-field arena equipped with a grid of infrared photobeams to automatically detect and record locomotor activity (e.g., horizontal movements, vertical movements/rearing).
-
Procedure:
-
Animals are administered the test oxazolidinone compound or vehicle control via a specific route (e.g., intraperitoneal, oral).
-
Immediately after administration, each animal is placed individually into the open-field arena.
-
Locomotor activity is recorded for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are quantified. The data is typically analyzed using ANOVA followed by post-hoc tests to compare the effects of different doses of the compound to the vehicle control. An increase in locomotor activity is indicative of a stimulant effect.[13][14]
Operant Conditioning
Objective: To evaluate the behavioral stimulant properties of oxazolidinones by assessing their effects on learned behaviors.[1]
Methodology:
-
Animals: Rats or monkeys are trained to perform a specific response (e.g., lever pressing) to receive a reward (e.g., food pellet).
-
Apparatus: An operant conditioning chamber equipped with levers, stimulus lights, and a food dispenser.
-
Procedure:
-
Animals are first trained on a specific schedule of reinforcement (e.g., fixed-ratio, variable-interval).
-
Once a stable baseline of responding is achieved, the effects of the test oxazolidinone compound are evaluated.
-
Animals are administered the compound or vehicle prior to the test session.
-
The rate and pattern of lever pressing are recorded during the session.
-
-
Data Analysis: Changes in the number and distribution of lever presses after drug administration are the dependent variables. Stimulant drugs typically increase the rate of responding.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in the study of oxazolidinone stimulants, the following diagrams have been generated using the DOT language.
Caption: Dopaminergic synapse showing sites of action for oxazolidinone stimulants.
Caption: General experimental workflow for SAR studies of oxazolidinone stimulants.
Conclusion
The stimulant properties of oxazolidinones are a fascinating and complex area of medicinal chemistry. While the foundational research has established the importance of the 4-oxazolidinone scaffold and the role of MAO inhibition, there remains a significant opportunity for further exploration. A more detailed and quantitative understanding of the structure-activity relationships, particularly concerning the interactions with monoamine transporters, will be critical for the rational design of novel oxazolidinone-based CNS stimulants with improved potency, selectivity, and safety profiles. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations. As research continues, the versatile oxazolidinone scaffold holds promise for the development of new therapeutic agents for a range of CNS disorders.
References
- 1. datapdf.com [datapdf.com]
- 2. BEHAVIORAL STIMULANTS. 4-OXAZOLIDINONES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-depressant-like activity of linezolid, an oxazolidinone class derivative - an investigation using behavioral tests battery of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Linezolid-induced serotonin toxicity in a patient not taking monoamine oxidase inhibitors or serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linezolid-induced serotonin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methodological considerations for measuring spontaneous physical activity in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Methastyridone in Biological Samples
Introduction
The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and clinical monitoring studies. Methastyridone, a novel therapeutic agent, requires robust and validated analytical methods for its determination in biological samples such as plasma, serum, and urine. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, selectivity, and accuracy for bioanalytical applications.[1]
Method 1: Quantification of this compound in Human Plasma by HPLC-UV
This method describes a validated High-Performance Liquid Chromatography (HPLC) procedure with Ultraviolet (UV) detection for the determination of this compound in human plasma. The protocol is suitable for therapeutic drug monitoring and pharmacokinetic studies where high concentrations of the drug are expected.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL[2] |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 92% - 105% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Instrumentation
-
HPLC system equipped with a UV-Vis detector[3]
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of acetonitrile and water (50:50, v/v) to obtain concentrations ranging from 10 ng/mL to 200 ng/mL.
-
Internal Standard (IS) Working Solution (50 ng/mL): Prepare a working solution of the internal standard in the same diluent.
4. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the IS working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.[4]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. Chromatographic Conditions
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) (Gradient or Isocratic, e.g., 60:40 A:B).
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 265 nm).[3][6]
6. Data Analysis
-
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the samples is determined from this curve.
Method 2: High-Sensitivity Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a highly sensitive and selective method for the quantification of this compound in human plasma using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method is ideal for studies requiring low detection limits, such as early pharmacokinetic profiling and metabolite analysis.[7]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL[8] |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 6% |
| Accuracy (% Recovery) | 95% - 108% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
2. Instrumentation
-
UPLC or HPLC system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Data acquisition and analysis software
3. Preparation of Stock and Working Solutions
-
Prepare stock and working solutions as described in the HPLC-UV method, using appropriate concentrations for the lower detection range of the LC-MS/MS.
4. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample (pre-treated with 50 µL of IS and diluted with 200 µL of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
5. LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
-
This compound transition: To be determined by direct infusion (e.g., Q1: m/z 350.2 -> Q3: m/z 180.1).
-
Internal Standard transition: To be determined (e.g., Q1: m/z 354.2 -> Q3: m/z 184.1).
-
6. Data Analysis
-
Perform quantification using the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve and determine the concentrations of unknown samples as described for the HPLC-UV method.
Visualizations
Experimental Workflows
References
- 1. ijisrt.com [ijisrt.com]
- 2. HPLC-UV determination of morphine in human plasma and its application to the clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of terizidone in plasma using HPLC-UV method and its application in a pharmacokinetic study of patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory-Scale Synthesis of Methastyridone
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Methastyridone (2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one), a centrally acting stimulant.[1] The described methodology is a proposed one-pot synthesis utilizing readily available starting materials. This protocol is intended for research and development purposes and should be performed by trained chemists in a controlled laboratory setting. All quantitative data are presented in tabular format for clarity, and key experimental workflows and a hypothetical signaling pathway are visualized using Graphviz.
Introduction
This compound is a stimulant with a mode of action distinct from classical amphetamines.[1] Its chemical structure consists of a 1,3-oxazolidin-4-one core, featuring a gem-dimethyl substitution at the 2-position and a styryl group at the 5-position.[1][2] Due to the limited availability of published synthetic procedures, this protocol outlines a plausible and efficient laboratory-scale synthesis from 2-amino-2-methylpropanoic acid and trans-cinnamaldehyde.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a one-pot acid-catalyzed condensation and cyclization reaction between 2-amino-2-methylpropanoic acid and trans-cinnamaldehyde. The reaction proceeds via the formation of an intermediate Schiff base, which subsequently undergoes an intramolecular cyclization to form the desired oxazolidinone ring system, with the concomitant removal of water.
Quantitative Data
The following tables summarize the key quantitative data for the proposed synthesis of this compound.
Table 1: Reagent and Product Quantities
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |
| 2-Amino-2-methylpropanoic acid | 2-Amino-2-methylpropanoic acid | C4H9NO2 | 103.12 | 50 | 5.16 | - |
| trans-Cinnamaldehyde | (E)-3-Phenylprop-2-enal | C9H8O | 132.16 | 50 | 6.61 | 6.3 |
| p-Toluenesulfonic acid | 4-Methylbenzenesulfonic acid | C7H8O3S | 172.20 | 2.5 | 0.43 | - |
| Toluene (B28343) | Toluene | C7H8 | 92.14 | - | - | 200 |
| This compound (Product) | 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one | C13H15NO2 | 217.27 | 35 (70% Yield) | 7.60 | - |
Table 2: Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 110-115 °C (Reflux) |
| Reaction Time | 12 hours |
| Pressure | Atmospheric |
| Stirring Speed | 300 RPM |
| Atmosphere | Inert (Nitrogen) |
| Purification Method | Column Chromatography |
Experimental Protocol
4.1 Materials and Equipment
-
2-Amino-2-methylpropanoic acid (≥98%)
-
trans-Cinnamaldehyde (≥98%)
-
p-Toluenesulfonic acid monohydrate (≥98%)
-
Toluene (Anhydrous)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexanes (HPLC grade)
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.2 Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser under a nitrogen atmosphere, add 2-amino-2-methylpropanoic acid (5.16 g, 50 mmol), trans-cinnamaldehyde (6.61 g, 50 mmol), p-toluenesulfonic acid monohydrate (0.43 g, 2.5 mmol), and anhydrous toluene (200 mL).
-
Reaction: Heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring (300 RPM). The removal of water will be observed in the Dean-Stark trap. Continue the reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate) to afford pure this compound as a white to pale yellow solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
5.1 Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
5.2 Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action for this compound.
References
Application Note: Quantification of Methastyridone Using a Validated HPLC-UV Method
Disclaimer: This document is a hypothetical application note. Methastyridone is not a widely used reference standard, and to the best of our knowledge, there is no established and validated chromatographic method for its quantification in the public domain. The following protocol and data are provided for illustrative purposes to demonstrate the principles of using a reference standard in chromatography for an audience of researchers, scientists, and drug development professionals.
Abstract
This application note describes a hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method utilizes a C18 column with isocratic elution and ultraviolet (UV) detection. This document provides a detailed protocol for the preparation of a this compound reference standard, sample preparation, and the chromatographic conditions for its analysis. The method is presented with hypothetical validation data to demonstrate its suitability for quantitative analysis in a research or quality control setting.
Introduction
This compound is a centrally acting stimulant with the chemical formula C₁₃H₁₅NO₂.[1][2] Its IUPAC name is 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one.[1] Accurate quantification of active pharmaceutical ingredients (APIs) and other chemical entities is crucial in drug development, quality control, and research. The use of a well-characterized reference standard is fundamental to achieving reliable and reproducible results in chromatographic analysis. This note details a hypothetical HPLC-UV method for the quantification of this compound, using it as a reference standard.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (0.01 mg readability)
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE)
Preparation of Mobile Phase
-
The mobile phase consists of a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.
-
To prepare 1 L of the mobile phase, 600 mL of Acetonitrile is mixed with 400 mL of water. 1 mL of Formic Acid is added to the mixture.
-
The mobile phase is then degassed by sonication for 15 minutes before use.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (60:40) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Hypothetical Method Validation Data
The described HPLC method was subjected to a hypothetical validation to assess its performance. The key parameters are summarized in the table below.
| Parameter | Result |
| Retention Time (tR) | ~ 5.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of quantification using a reference standard.
Conclusion
This application note provides a hypothetical, yet plausible and detailed, protocol for the quantification of this compound using a reversed-phase HPLC-UV method. The presented method, with its hypothetical validation data, demonstrates the potential for accurate and precise measurement of this compound. This protocol can serve as a foundational template for researchers and scientists in the development of analytical methods for this and structurally similar compounds. It is imperative to perform a full method development and validation for any specific application.
References
Application Notes and Protocols: Methastyridone in Neuroscience Research
Disclaimer: Information regarding Methastyridone in contemporary neuroscience research is exceptionally limited. The following application notes and protocols are based on the sparse historical data available and generalized principles of neuropharmacological research for central nervous system stimulants. These should be considered illustrative and not as established methodologies for this compound.
Introduction
This compound is a centrally acting stimulant with a mode of action reported to be different from classical stimulants like d-amphetamine[1]. Historically, it was the subject of a clinical trial in the early 1960s to assess its effects on chronic anergic schizophrenia[1]. However, there is a notable absence of recent scientific literature detailing its mechanism of action, specific molecular targets, or applications in modern neuroscience research.
These notes provide a hypothetical framework for researchers interested in investigating the neuropharmacological properties of this compound, based on its classification as a central nervous system stimulant.
Potential, Unverified Mechanism of Action
The precise signaling pathway of this compound is not documented in recent scientific literature. As a central nervous system stimulant, it is plausible that its mechanism of action involves the modulation of key neurotransmitter systems in the brain, such as dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). A generalized, hypothetical signaling pathway for a stimulant that inhibits the reuptake of these neurotransmitters is depicted below. It must be emphasized that this is a representative diagram and has not been experimentally validated for this compound.
Caption: Hypothetical mechanism of action for a CNS stimulant.
Quantitative Data Summary
A thorough review of available scientific literature did not yield any recent quantitative data for this compound. Therefore, key pharmacological parameters such as binding affinities (Ki), IC50/EC50 values, or pharmacokinetic data are not available for presentation. The table below is a template that would be used to summarize such data if it were available.
| Parameter | Value | Target | Assay Conditions | Reference |
| Binding Affinity (Ki) | N/A | N/A | N/A | N/A |
| IC50 | N/A | N/A | N/A | N/A |
| EC50 | N/A | N/A | N/A | N/A |
| Brain Penetration | N/A | N/A | N/A | N/A |
| Half-life (t1/2) | N/A | N/A | N/A | N/A |
| N/A: Not Available in recent scientific literature. |
Experimental Protocols
Given the lack of specific published protocols for this compound, a generalized protocol for the initial characterization of a novel central nervous system stimulant is provided below.
Protocol 4.1: In Vitro Characterization of a Novel CNS Stimulant
Objective: To determine the in vitro pharmacological profile of a test compound (e.g., this compound) on key monoamine transporters.
Materials:
-
Test compound (e.g., this compound)
-
HEK293 cells stably expressing human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT)
-
Radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
Scintillation counter
-
Appropriate cell culture and assay buffers
Procedure:
-
Cell Culture: Culture HEK293 cells expressing DAT, NET, or SERT in appropriate media until they reach 80-90% confluency.
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Compound Incubation: Add increasing concentrations of the test compound to the cells and incubate for a predetermined time at 37°C.
-
Radioligand Addition: Add the respective radiolabeled substrate to the cells and incubate to allow for uptake.
-
Termination of Uptake: Stop the uptake reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of each transporter by fitting the data to a dose-response curve.
Protocol 4.2: In Vivo Assessment of Locomotor Activity in Rodents
Objective: To evaluate the effect of a test compound (e.g., this compound) on spontaneous locomotor activity in mice, a common behavioral test for stimulants.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., saline, DMSO)
-
Adult male C57BL/6 mice
-
Open-field activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse in an open-field chamber and allow it to habituate for 30 minutes.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Recording: Immediately return the mouse to the open-field chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins to assess the onset and duration of the compound's effect. Compare the effects of different doses of the test compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel psychoactive compound.
Caption: A generalized preclinical drug discovery workflow.
Conclusion and Future Directions
This compound is a historically noted central nervous system stimulant with a conspicuous absence in modern neuroscience literature. The lack of available data on its mechanism of action, pharmacological profile, and effects in contemporary preclinical models presents a significant knowledge gap.
For researchers and drug development professionals, this compound could represent an opportunity for investigation. Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of this compound to understand its mechanism of action.
-
In Vitro and In Vivo Characterization: Utilizing modern pharmacological and behavioral assays to systematically profile its effects.
-
Medicinal Chemistry: Exploring its chemical structure as a potential scaffold for the development of novel therapeutics.
Without such fundamental research, the application of this compound in neuroscience remains a matter of historical record rather than current scientific practice.
References
Application Notes and Protocols for In Vivo Experimental Design: Evaluating the Effects of Methastyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methastyridone is identified as a centrally acting stimulant with a mode of action purported to be distinct from classical psychostimulants like d-amphetamine.[1] Due to the limited publicly available data on its pharmacological profile, a structured and comprehensive in vivo experimental plan is crucial to characterize its effects. These application notes provide a tiered approach to systematically evaluate the pharmacology, pharmacokinetics, and safety profile of this compound in rodent models. The protocols are designed to be foundational and can be adapted based on emerging data.
Tiered In Vivo Evaluation Strategy
A phased approach is recommended to efficiently gather essential data for decision-making in the drug development process.
-
Tier 1: Acute Toxicity and Dose-Range Finding. The initial step is to determine the maximum tolerated dose (MTD) and identify a safe dose range for subsequent studies.[2] This is a critical prerequisite for all further in vivo work.
-
Tier 2: Pharmacokinetic (PK) Profiling. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing meaningful pharmacodynamic and efficacy studies.[3][4]
-
Tier 3: Behavioral Phenotyping. As a putative CNS stimulant, a battery of behavioral tests is necessary to characterize its effects on locomotion, stereotyped behaviors, and potential anxiogenic or anxiolytic properties.[5][6][7]
-
Tier 4: Preliminary Mechanism of Action (MoA) Investigation. Based on the stimulant classification, initial in vivo studies can explore the compound's influence on key neurotransmitter systems, such as dopamine (B1211576) and norepinephrine, in relevant brain regions.[1][8][9]
Experimental Protocols
Protocol 1: Acute Toxicity and Dose-Range Finding Study
Objective: To determine the acute toxicity of this compound following a single administration and to establish a dose range for subsequent in vivo studies. The OECD 423 guideline provides a suitable framework.[10][11]
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory animal caging and husbandry supplies
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Balances for weighing animals and compound
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of 7 days before the study.
-
Dose Preparation: Prepare a range of this compound doses (e.g., starting at 300 mg/kg, with subsequent doses adjusted based on outcomes) and a vehicle control.
-
Animal Grouping: Assign 3 animals of a single sex to the initial dose group.
-
Administration: Administer a single dose of this compound via the intended clinical route (default to oral gavage if unknown).[2]
-
Clinical Observations:
-
Observe animals continuously for the first 30 minutes post-dosing, then at 1, 4, and 24 hours.
-
Thereafter, observe daily for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in behavior (e.g., hyperactivity, stereotypy, sedation), appearance (e.g., piloerection), and physiological state (e.g., changes in respiration).[12]
-
-
Body Weight Measurement: Record the body weight of each animal prior to dosing and on days 7 and 14.
-
Dose Adjustment: Based on the mortality and morbidity in the initial group, subsequent groups of 3 animals are dosed at higher or lower levels according to the OECD 423 flowchart.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any macroscopic pathological changes in major organs.
Protocol 2: Pharmacokinetic (PK) Profiling
Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats with jugular vein cannulation
-
Dosing and blood collection equipment
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimate animals post-surgery.
-
Dosing: Administer a single dose of this compound (a well-tolerated dose from Protocol 1) via intravenous (IV) and oral (PO) routes to separate groups of animals (n=3-5 per group).
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).
Protocol 3: Behavioral Phenotyping
Objective: To characterize the effects of this compound on spontaneous locomotor activity, stereotyped behaviors, and anxiety-like behavior.
Materials:
-
This compound and vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arena equipped with automated photobeam tracking
-
Elevated Plus Maze
-
Dosing equipment
Procedure:
A. Locomotor Activity and Stereotypy:
-
Habituation: Place mice individually in the open field arenas and allow them to habituate for 30 minutes.
-
Dosing: Administer this compound (3-4 doses selected from the safe range determined in Protocol 1) or vehicle via the chosen route (e.g., intraperitoneal injection for rapid absorption in behavioral studies).
-
Data Collection: Immediately after injection, return the mice to the open field arena and record locomotor activity (e.g., distance traveled, rearing) and stereotypy counts for 60-120 minutes.[13][14][15]
B. Elevated Plus Maze (EPM) for Anxiety-Like Behavior:
-
Dosing: Administer this compound or vehicle to separate groups of mice.
-
Testing: 30 minutes post-injection, place each mouse in the center of the EPM, facing an open arm.
-
Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm over a 5-minute period using an automated tracking system.
Protocol 4: Preliminary Mechanism of Action (MoA) - In Vivo Microdialysis
Objective: To investigate the effect of this compound on extracellular levels of dopamine (DA) and its metabolites in the nucleus accumbens, a key brain region for stimulant action.[8][16]
Materials:
-
This compound and vehicle
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes and pump
-
Automated fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) for neurotransmitter analysis
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow animals to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Basal Sample Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples every 20 minutes for at least 60-90 minutes to establish stable neurotransmitter levels.
-
Drug Administration: Administer a behaviorally active dose of this compound (from Protocol 3) and continue to collect dialysate samples for at least 3 hours.
-
Sample Analysis: Analyze the dialysate samples for concentrations of DA and its metabolites (DOPAC and HVA) using HPLC-ECD.[1][17]
-
Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline average.
Data Presentation
Table 1: Acute Toxicity Study Summary
| Dose (mg/kg) | Route | N (Male/Female) | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle | PO | 3/3 | 0/6 | None | +5% to +8% | No abnormal findings |
| Low Dose | PO | 3/3 | 0/6 | Mild hyperactivity | +4% to +7% | No abnormal findings |
| Mid Dose | PO | 3/3 | 1/6 | Hyperactivity, stereotypy | -2% to +3% | Specify findings |
| High Dose | PO | 3/3 | 5/6 | Severe stereotypy, convulsions | -10% to -5% | Specify findings |
Table 2: Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | Value | Value |
| t½ (h) | Value | Value |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | Value |
| AUC₀-∞ (ng*h/mL) | Value | Value |
| CL (mL/h/kg) | Value | N/A |
| Vd (L/kg) | Value | N/A |
| F (%) | N/A | Value |
Table 3: Behavioral Phenotyping Results
| Treatment Group | Locomotor Activity (Total Distance, cm) | Stereotypy Counts | Time in Open Arms (s) | Open Arm Entries |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Mid Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: In Vivo Microdialysis - Neurotransmitter Levels
| Treatment | Peak DA (% Baseline) | Peak DOPAC (% Baseline) | Peak HVA (% Baseline) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Caption: Tiered experimental workflow for in vivo characterization.
Caption: Hypothetical dopaminergic signaling pathway for a stimulant.
References
- 1. Effects of CNS stimulants on the in vivo release of the colocalized transmitters, dopamine and neurotensin, from rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery research [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Structured evaluation of rodent behavioral tests used in drug discovery research | Semantic Scholar [semanticscholar.org]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute oral toxicity Study - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. asianjpr.com [asianjpr.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats | Journal of Neuroscience [jneurosci.org]
- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cytotoxicity of Methastyridone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methastyridone (also known as MK-202) is a centrally acting stimulant with a mode of action reported to differ from classical stimulants like d-amphetamine.[1][2] As with any compound under investigation for potential therapeutic applications, a thorough assessment of its cytotoxic potential is a critical step in the drug development process. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using established cell-based assays. Given the limited publicly available data on the specific cellular effects of this compound, this guide focuses on robust, widely-used methods to characterize its cytotoxic profile.
The protocols outlined below will enable researchers to determine the concentration-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis. The resulting data will be crucial for establishing a preliminary safety profile and for guiding further mechanistic studies.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. The following assays are fundamental in preclinical toxicology and drug screening:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining): Differentiates between viable, apoptotic, and necrotic cells.
MTT Assay for Cell Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[3] The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable, metabolically active cells.
Experimental Protocol
Materials:
-
Target cell line (e.g., SH-SY5Y human neuroblastoma cells, as they are relevant for a centrally acting stimulant)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration, typically ≤0.5%) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation
The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of this compound that causes a 50% reduction in cell viability, should be calculated.
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.06 | 94.4% |
| 10 | 0.95 ± 0.05 | 76.0% |
| 50 | 0.63 ± 0.04 | 50.4% |
| 100 | 0.31 ± 0.03 | 24.8% |
| 250 | 0.15 ± 0.02 | 12.0% |
| Representative data. Actual results will vary depending on the cell line and experimental conditions. |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the activity of this released enzyme, which is proportional to the extent of cell lysis.
Experimental Protocol
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the treated wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to untreated cells 45 minutes before the end of the incubation period. Also, include a "no-cell" background control (medium only).
-
Incubation: Incubate the plate for the desired exposure times.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
Cytotoxicity is calculated as a percentage of the maximum LDH release.
Calculation: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.21 ± 0.02 | 0% |
| 1 | 0.25 ± 0.03 | 5.7% |
| 10 | 0.45 ± 0.04 | 34.3% |
| 50 | 0.89 ± 0.06 | 97.1% |
| 100 | 1.15 ± 0.08 | 134.3%* |
| Maximum Release | 0.91 ± 0.07 | 100% |
| Values can exceed 100% if the compound interferes with the assay components. | ||
| Representative data. |
Apoptosis Assay using Annexin V and Propidium Iodide (PI)
Principle
This flow cytometry-based assay distinguishes between different cell populations. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Experimental Protocol
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Data Presentation
The data is typically presented as quadrant plots from the flow cytometer, quantifying the percentage of cells in each population:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2% | 2.5% | 2.3% |
| This compound (10 µM) | 85.1% | 8.9% | 6.0% |
| This compound (50 µM) | 40.7% | 35.2% | 24.1% |
| This compound (100 µM) | 15.3% | 45.8% | 38.9% |
| Representative data. |
Experimental Workflows and Hypothetical Signaling Pathways
The following diagrams illustrate the experimental workflows and potential signaling pathways that may be involved in this compound-induced cytotoxicity, based on the mechanisms of other centrally acting stimulants.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathways for stimulant-induced cytotoxicity.
Discussion and Further Investigations
The data obtained from these initial cytotoxicity assays will provide a foundational understanding of this compound's effect on cell health. Should this compound exhibit significant cytotoxicity, further studies would be warranted to elucidate the specific molecular mechanisms. Based on the known effects of other centrally acting stimulants, potential mechanisms to investigate include:
-
Induction of Oxidative Stress: Many stimulants increase the production of reactive oxygen species (ROS), leading to cellular damage.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors.
-
Excitotoxicity: Excessive release of excitatory neurotransmitters like glutamate can lead to neuronal cell death.[4]
-
Activation of Apoptotic Pathways: Investigating the activation of key apoptotic proteins such as caspases can confirm the mode of cell death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical trial of this compound (MK-202) with chronic anergic schzophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radiolabeling of Methastyridone for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methastyridone (2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one) is a centrally acting stimulant.[1] To facilitate in vitro and in vivo binding studies, pharmacokinetic analyses, and to elucidate its mechanism of action, the development of a radiolabeled form of this compound is essential. These application notes provide detailed protocols for the synthesis of radiolabeled this compound using two common isotopes: Tritium (B154650) ([³H]) for high specific activity applications such as receptor binding assays, and Carbon-14 ([¹⁴C]) for metabolic stability and quantitative studies like ADME (Absorption, Distribution, Metabolism, and Excretion).[2][3][4][5]
Given the absence of published literature on the specific radiolabeling of this compound, the following protocols are proposed based on its chemical structure and established radiochemical synthesis methodologies.
Chemical Structure of this compound:
IUPAC Name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one[1]
Section 1: Radiolabeling Strategies
The choice of isotope is critical and depends on the intended application.
-
Tritium (³H): Ideal for receptor binding assays due to the high specific activity achievable (up to 29 Ci/mmol per tritium atom).[4] This high specific activity allows for the detection of low-density receptor sites. The phenyl ring in this compound is a suitable site for labeling via catalytic hydrogen-isotope exchange.
-
Carbon-14 (¹⁴C): Preferred for ADME and metabolic fate studies due to its long half-life (~5,730 years) and the stability of the C-C bond, which prevents the loss of the radiolabel during metabolic processes.[3][6] Labeling with ¹⁴C typically requires a multi-step synthesis starting from a simple ¹⁴C-labeled precursor.[7]
Data Summary: Comparison of Radiolabeling Isotopes
| Parameter | Tritium (³H) | Carbon-14 (¹⁴C) |
| Primary Use | Receptor Binding Assays, Autoradiography | ADME, Pharmacokinetics, Mass Balance |
| Max Specific Activity | ~29 Ci/mmol (per ³H) | ~62.4 mCi/mmol (per ¹⁴C) |
| Emission | Low-energy beta (β⁻) | Low-energy beta (β⁻) |
| Half-life | 12.3 years | 5,730 years |
| Labeling Method | Catalytic Exchange, Reduction | Multi-step Synthesis |
| Metabolic Stability | Can be labile depending on position | Generally stable |
Section 2: Experimental Protocols
Safety Precaution: All work with radioactive materials must be conducted in a licensed facility with appropriate shielding, personal protective equipment (PPE), and monitoring devices, following all institutional and regulatory guidelines.
Protocol 1: [³H]-Methastyridone via Catalytic Hydrogen-Isotope Exchange
This protocol describes the tritiation of this compound on the aromatic ring using a heterogeneous catalyst and tritium gas. This method is advantageous as it labels the parent molecule in a single step.
Materials:
-
This compound (non-labeled)
-
Crabtree's catalyst ([Ir(COD)py(PCy₃)]PF₆)
-
Tritium (³H₂) gas
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Scintillation fluid
-
Reaction vessel suitable for high-pressure gas reactions
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
Methodology:
-
Catalyst and Substrate Preparation: In a specialized glass reaction vessel, dissolve 5 mg of this compound and 1 mg of Crabtree's catalyst in 1 mL of anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Tritiation Reaction: Connect the reaction vessel to a tritium manifold. Freeze the solution with liquid nitrogen, evacuate the vessel, and then introduce tritium gas to a pressure of approximately 1 atmosphere.
-
Incubation: Allow the vessel to warm to room temperature and stir the reaction mixture for 4-6 hours. The iridium catalyst will facilitate the exchange of hydrogen atoms on the phenyl ring with tritium atoms from the gas.[4]
-
Quenching and Labile Tritium Removal: After the reaction, freeze the vessel again and remove the excess tritium gas. Add 1 mL of methanol to the thawed mixture to quench the reaction and exchange any labile tritium. Stir for 1 hour at room temperature.
-
Purification:
-
Filter the reaction mixture through a 0.22 µm syringe filter to remove the catalyst.
-
Concentrate the filtrate under a stream of nitrogen.
-
Redissolve the residue in a minimal volume of the HPLC mobile phase.
-
Purify the [³H]-Methastyridone using reverse-phase HPLC. A typical system would be a C18 column with a gradient elution of water (with 0.1% TFA) and methanol (with 0.1% TFA).
-
Monitor the elution using both a UV detector (at a wavelength appropriate for this compound) and a radioactivity flow detector.
-
-
Quality Control:
-
Radiochemical Purity: Collect the radioactive peak from the HPLC. Re-inject a small aliquot onto the same HPLC system to confirm a single radioactive peak, which should be >98% pure.
-
Specific Activity: Determine the concentration of the purified [³H]-Methastyridone by UV spectroscopy, using a standard curve generated with non-labeled this compound. Measure the radioactivity of a known volume using a liquid scintillation counter. Calculate the specific activity in Ci/mmol.
-
Protocol 2: [¹⁴C]-Methastyridone via Multi-step Synthesis
This protocol outlines a plausible synthetic route to introduce a ¹⁴C label into the styryl portion of this compound, starting from [¹⁴C]-labeled benzaldehyde.
Materials:
-
[Ring-¹⁴C]-Benzaldehyde
-
Diisobutylaluminium hydride (DIBAL-H)
-
2,2-dimethyl-4-oxo-1,3-oxazolidine-5-carbaldehyde (precursor)
-
Sodium hydride (NaH)
-
Anhydrous solvents (Toluene, THF, DCM)
-
Reagents for Wittig reaction
-
Standard laboratory glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography supplies (silica gel)
-
HPLC system with radioactivity detector
-
Liquid scintillation counter
Synthetic Scheme Overview:
-
Step A (Wittig Reaction): [Ring-¹⁴C]-Benzaldehyde is reacted with a suitable phosphonium (B103445) ylide to form [¹⁴C]-cinnamonitrile.
-
Step B (Reduction): The nitrile group of [¹⁴C]-cinnamonitrile is reduced to an aldehyde to form [¹⁴C]-cinnamaldehyde.
-
Step C (Final Wittig Condensation): [¹⁴C]-cinnamaldehyde is reacted with a phosphonium ylide derived from the oxazolidinone core to yield [¹⁴C]-Methastyridone.
Methodology:
-
Synthesis of [¹⁴C]-Cinnamaldehyde:
-
Step A: In a flame-dried flask under argon, dissolve (triphenylphosphoranylidene)acetonitrile in anhydrous toluene (B28343). Add [Ring-¹⁴C]-Benzaldehyde (specific activity will determine the final product's activity). Reflux the mixture for 12 hours. Monitor the reaction by TLC. After completion, cool the reaction, filter to remove triphenylphosphine (B44618) oxide, and concentrate the solvent to yield crude [¹⁴C]-cinnamonitrile.
-
Step B: Dissolve the crude [¹⁴C]-cinnamonitrile in anhydrous toluene and cool to -78°C. Slowly add a solution of DIBAL-H. Stir for 3 hours at -78°C. Quench the reaction carefully with methanol, followed by an aqueous Rochelle's salt solution. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield crude [¹⁴C]-cinnamaldehyde. Purify by column chromatography.
-
-
Synthesis of the Oxazolidinone Ylide (Precursor step, non-radioactive):
-
Synthesize (2,2-dimethyl-4-oxo-1,3-oxazolidin-5-yl)methyl)triphenylphosphonium bromide from the corresponding 5-(bromomethyl) precursor (synthesis not detailed here).
-
-
Final Condensation to form [¹⁴C]-Methastyridone:
-
Step C: In a flame-dried flask under argon, suspend the phosphonium salt from the previous step in anhydrous THF. Add sodium hydride (NaH) portion-wise at 0°C to form the ylide.
-
Add the purified [¹⁴C]-cinnamaldehyde to the ylide solution. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated ammonium (B1175870) chloride solution. Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
-
Purification:
-
Perform an initial purification of the crude [¹⁴C]-Methastyridone using silica (B1680970) gel column chromatography.
-
Conduct final purification to >98% radiochemical purity using reverse-phase HPLC as described in Protocol 1.
-
-
Quality Control:
Section 3: Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a radiolabeled compound like this compound.
Caption: General workflow for synthesis and purification of radiolabeled this compound.
Hypothetical Signaling Pathway
As a central nervous system stimulant, this compound might modulate neurotransmitter systems. The diagram below shows a simplified, hypothetical signaling pathway for a G-protein coupled receptor (GPCR) that could be investigated using radiolabeled this compound in binding or functional assays.
Caption: Hypothetical GPCR signaling pathway for a CNS stimulant like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. openmedscience.com [openmedscience.com]
- 3. moravek.com [moravek.com]
- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. moravek.com [moravek.com]
- 7. openmedscience.com [openmedscience.com]
Application Note: Quantitative Determination of Methastyridone in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Methastyridone in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies or other research applications involving this compound. The described method is hypothetical and requires validation according to regulatory guidelines such as those from the FDA or ICH M10.[1][2]
Introduction
This compound, a centrally acting stimulant, possesses a unique chemical structure featuring an oxazolidinone ring and a styryl moiety. To facilitate research into its pharmacokinetic and pharmacodynamic properties, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity, sensitivity, and speed.[3][4] This document provides a detailed protocol for a hypothetical HPLC-MS/MS method for the determination of this compound in human plasma.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is crucial for method development.
| Property | Value | Source/Method |
| Chemical Formula | C₁₃H₁₅NO₂ | Wikipedia |
| Molecular Weight | 217.27 g/mol | Wikipedia |
| Predicted logP | 2.35 ± 0.45 | Molinspiration Online Tool[5] |
| Predicted pKa (most basic) | 1.8 ± 0.7 (Amide Nitrogen) | MolGpKa Web Server[6] |
The predicted logP suggests moderate lipophilicity, making reversed-phase chromatography a suitable separation technique. The low predicted basicity of the amide nitrogen indicates that positive ion electrospray ionization (ESI) will likely require acidic mobile phase conditions to promote protonation for efficient detection.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS), such as this compound-d5.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
HPLC System: A standard HPLC system capable of binary gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical):
The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of similar compounds.[7][8][9] These would require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 218.1 | 115.1 | 100 | 25 | 15 |
| This compound (Qualifier) | 218.1 | 89.1 | 100 | 25 | 20 |
| This compound-d5 (IS) | 223.1 | 120.1 | 100 | 25 | 15 |
Method Validation (Hypothetical Performance Characteristics)
The developed method should be fully validated according to the principles outlined in the FDA and ICH M10 guidelines.[1][2] The following tables summarize the expected performance characteristics of a validated method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Hypothetical Signaling Pathway
As a centrally acting stimulant, this compound's mechanism of action, while distinct from classical amphetamines, is expected to involve the modulation of neurotransmitter systems. The following diagram illustrates a generalized signaling pathway for a stimulant drug.
Caption: Generalized signaling pathway for a stimulant drug.
Conclusion
This application note provides a comprehensive, albeit hypothetical, protocol for the quantitative analysis of this compound in human plasma using HPLC-MS/MS. The described method, once validated, would offer the necessary sensitivity, selectivity, and throughput for demanding research applications in pharmacology and drug development. Researchers should perform a full validation of this method in their laboratory to ensure its suitability for their specific needs.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 6. MolGpKa [xundrug.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Notes: Protocol for Assessing Methastyridone Effects on Dopamine Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dopamine (B1211576) transporter (DAT) is a crucial presynaptic protein that regulates dopaminergic neurotransmission by re-uptaking dopamine from the synaptic cleft.[1][2] This regulation is vital for numerous physiological processes, including motor control, motivation, and reward.[3] Consequently, DAT is a significant target for therapeutic drugs and substances of abuse.[3][4] Methastyridone is a centrally acting stimulant with a mode of action purported to be different from classical psychostimulants like d-amphetamine.[4] A thorough understanding of its interaction with the dopamine transporter is essential to elucidate its pharmacological profile.
These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on the dopamine transporter. The described methods include a radioligand binding assay to determine the binding affinity (Ki) of this compound for DAT and a dopamine uptake assay to measure its functional inhibitory potency (IC50).
Data Presentation
The following tables present hypothetical quantitative data for this compound's interaction with the dopamine transporter. These values are for illustrative purposes to guide data presentation.
Table 1: Hypothetical Binding Affinity of this compound for Dopamine Transporter (DAT)
| Compound | DAT Ki (nM) |
| This compound | Value to be determined |
| GBR 12909 (Control) | 5 |
| Nomifensine (Control) | 15 |
| Dopamine (Control) | 10000 |
Data based on typical values for control compounds.[5]
Table 2: Hypothetical Inhibitory Potency of this compound on Dopamine Uptake
| Compound | IC50 (nM) |
| This compound | Value to be determined |
| Nomifensine (Control) | 10 |
| Cocaine (Control) | 500 |
Data based on typical values for control compounds.[6]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Dopamine Transporter Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
safe handling and disposal procedures for Methastyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methastyridone (IUPAC Name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one) is a centrally acting stimulant.[1] Due to its pharmacological activity and acute toxicity, stringent adherence to safety protocols during handling and disposal is imperative to protect laboratory personnel and the environment. These application notes provide detailed procedures for the safe management of this compound in a research and development setting.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust and ingestion. It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.
Table 2.1: Quantitative Safety Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₅NO₂ | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
| Acute Oral Toxicity | Fatal if swallowed. | Sigma-Aldrich SDS |
| LD50 (Oral, Rat) | Data not available in the provided search results. | N/A |
| Hazard Statements | May cause drowsiness or dizziness. | Sigma-Aldrich SDS |
Note: A specific LD50 value for this compound was not found in the public domain during the literature search for this document.
Safe Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to mitigate exposure risks.
-
Respiratory Protection: For handling powders or creating solutions, a NIOSH-approved respirator is recommended to prevent inhalation of dust or aerosols.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use.
-
Body Protection: A lab coat or disposable gown should be worn to prevent skin contact.
Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.
General Handling Procedures
-
Avoid the generation of dust.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Ensure all containers of this compound are clearly labeled.
Experimental Protocols
Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE as specified in section 3.1.
-
Work Area: Perform all operations within a chemical fume hood.
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat.
-
Dissolution: Add the powder to the desired solvent in a suitable container.
-
Cleaning: Decontaminate the weighing area and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Spill Response Protocol
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, cover with an absorbent material (e.g., vermiculite (B1170534) or sand).
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Procedures
The Safety Data Sheet for this compound advises to "Dispose of properly." Based on the chemical structure of this compound, which contains an oxazolidinone ring and a styryl group, a two-step chemical degradation process is recommended prior to disposal as hazardous waste. This process involves alkaline hydrolysis to open the oxazolidinone ring, followed by oxidative cleavage of the carbon-carbon double bond in the styryl group.
Protocol for Chemical Degradation of this compound Waste
Step 1: Alkaline Hydrolysis
-
Preparation: In a suitable, labeled chemical-resistant container within a fume hood, dissolve the this compound waste in a water-miscible solvent (e.g., ethanol).
-
Hydrolysis: While stirring, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) to the this compound solution. The target is to achieve a final pH greater than 12.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the oxazolidinone ring.
Step 2: Oxidative Cleavage
-
Oxidizing Agent: To the hydrolyzed solution, slowly add a solution of potassium permanganate (B83412) (KMnO₄) while stirring. Add the KMnO₄ solution portion-wise until a persistent purple color is observed, indicating an excess of the oxidizing agent.
-
Reaction: Continue stirring at room temperature for at least 24 hours to ensure the complete oxidation of the styryl group.
-
Quenching: Quench the excess potassium permanganate by the careful addition of a saturated solution of sodium bisulfite (NaHSO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Neutralization: Neutralize the resulting solution to a pH between 6 and 8 by the addition of a suitable acid (e.g., hydrochloric acid).
-
Final Disposal: The neutralized slurry should be collected in a labeled hazardous waste container for final disposal by a certified environmental management company.
Visualized Workflows
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Chemical degradation workflow for the disposal of this compound waste.
References
Troubleshooting & Optimization
Technical Support for Methastyridone Synthesis: Information Not Publicly Available
Despite a comprehensive search for synthetic protocols for Methastyridone (CAS 721-19-7), no publicly available information on its synthesis could be located. As a result, the creation of a detailed technical support center with troubleshooting guides and FAQs for yield improvement is not possible at this time.
This compound, chemically identified as 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one, is a known compound with established identifiers. However, the specific chemical reactions, starting materials, reagents, and conditions required for its synthesis are not detailed in accessible scientific literature or patent databases.
Key Information Required for a Technical Support Center:
A technical support center for improving the yield of a chemical synthesis fundamentally requires:
-
A-Z Synthesis Protocol: A detailed, step-by-step description of the chemical reaction, including all reactants, solvents, catalysts, and purification methods.
-
Common Side Reactions and Byproducts: Knowledge of potential unwanted reactions is crucial for troubleshooting yield loss.
-
Reaction Kinetics and Thermodynamics: Understanding the factors that influence the reaction rate and equilibrium is essential for optimization.
-
Published Yield Data: Baseline and optimized yield information from existing literature provides a benchmark for improvement.
Without this foundational information, it is impossible to provide accurate and relevant troubleshooting advice, generate frequently asked questions, or create meaningful diagrams of the experimental workflow.
Visualizing the Information Gap
To illustrate the necessary, yet unavailable, information, a conceptual workflow for a chemical synthesis is provided below. The specific steps for this compound synthesis would need to be identified to populate such a diagram.
Caption: A conceptual workflow for a chemical synthesis. The specific stages for this compound are currently unknown.
We will continue to monitor for any new publications or patents that may disclose the synthesis of this compound. Should this information become available, the development of a comprehensive technical support resource will be revisited.
Technical Support Center: Overcoming Solubility Challenges with Methastyridone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Methastyridone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a centrally acting stimulant with a mode of action that differs from classical stimulants like d-amphetamine.[1] Its chemical structure, C13H15NO2, suggests it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions.[1][2] For researchers conducting in vitro and in vivo studies, achieving an appropriate concentration in aqueous buffers is crucial for obtaining reliable and reproducible experimental results. Poor solubility can lead to inaccurate dosing, precipitation during experiments, and ultimately, misleading data.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
When you observe precipitation, consider the following immediate actions:
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Visual Inspection: Confirm that the precipitate is indeed the compound and not a contaminant.
-
Sonication: Briefly sonicate the solution to see if the precipitate redissolves. This can help overcome kinetic solubility limits.
-
Gentle Heating: For some compounds, gentle warming of the solution can increase solubility. However, be cautious of potential degradation at elevated temperatures. Always check the compound's stability profile first.
-
pH Check: Verify the pH of your aqueous buffer. The solubility of compounds with ionizable groups can be highly pH-dependent.
Q3: What are the most common methods to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs.[3] The most common approaches include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[4][5][6]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[5]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[8]
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Particle Size Reduction: Decreasing the particle size through techniques like micronization to increase the surface area for dissolution.[4][9][10]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[7][8]
Troubleshooting Guides
Issue 1: this compound crashes out of solution when preparing a stock solution in an aqueous buffer.
Possible Cause: The intrinsic aqueous solubility of this compound is very low, and you are attempting to prepare a concentration that exceeds its solubility limit.
Solutions:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1% - 1%).
-
Use a Co-solvent System: If a higher concentration in an aqueous environment is necessary, consider using a co-solvent system. Polyethylene glycol (PEG) and propylene (B89431) glycol are commonly used co-solvents in research.[6][11]
Issue 2: My this compound solution is clear initially but forms a precipitate over time or upon temperature change.
Possible Cause: You may have created a supersaturated solution which is thermodynamically unstable. Changes in temperature can also affect solubility, leading to precipitation.
Solutions:
-
Determine the Thermodynamic Solubility: It is crucial to determine the equilibrium (thermodynamic) solubility of this compound in your specific buffer system to avoid preparing supersaturated solutions.
-
Maintain Consistent Temperature: Ensure that your solutions are prepared, stored, and used at a consistent temperature to prevent temperature-induced precipitation. If experiments are conducted at a different temperature than preparation, assess solubility at that temperature.
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in various solvent systems to illustrate the impact of different solubilization techniques.
| Solvent System | This compound Concentration (µg/mL) | Observations |
| Deionized Water | < 1 | Insoluble, visible particles |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Insoluble, visible particles |
| 10% DMSO in PBS, pH 7.4 | 500 | Clear solution |
| 20% PEG 400 in PBS, pH 7.4 | 800 | Clear solution |
| PBS, pH 5.0 | 5 | Slightly improved solubility |
| PBS, pH 9.0 | 8 | Slightly improved solubility |
| 1% Tween® 80 in PBS, pH 7.4 | 250 | Clear solution (micellar) |
| 5% Hydroxypropyl-β-Cyclodextrin in Water | 1200 | Clear solution (complexation) |
Note: This data is illustrative and not based on experimentally verified values for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (Molar Mass: 217.27 g/mol )[1]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh out 2.17 mg of this compound and place it into a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
-
Objective: To determine the thermodynamic solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial (e.g., 1-2 mg).
-
Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Hypothetical signaling pathway for a stimulant like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpbr.in [ijpbr.in]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. japer.in [japer.in]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methastyridone Degradation in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Methastyridone in experimental assays.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the handling, storage, and analysis of this compound.
Q1: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A1: Unexpected peaks in your chromatogram are likely degradation products of this compound. The presence of an oxazolidinone ring and a styryl group in this compound's structure makes it susceptible to degradation under certain conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. It is also possible that you are observing impurities from the synthesis process or interactions with excipients.
To identify the source of the unexpected peaks, a forced degradation study is recommended. This involves subjecting a sample of this compound to various stress conditions to intentionally induce degradation. By comparing the chromatograms of the stressed samples to your experimental sample, you can identify the degradation products.
Potential Degradation Pathways of this compound
The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways for this compound.
Q2: My quantitative results for this compound are inconsistent across different experiments. What could be causing this variability?
A2: Inconsistent quantitative results often stem from the degradation of this compound during sample preparation, storage, or analysis. Several factors can influence the stability of the compound.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]
-
pH: The oxazolidinone ring in this compound is susceptible to hydrolysis under both acidic and basic conditions. The pH of your sample solutions and mobile phase should be carefully controlled.
-
Light Exposure: The styryl moiety in this compound can undergo photoisomerization or photodegradation upon exposure to UV or even ambient light.[2]
-
Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to the degradation of the styryl group.
To improve consistency, it is crucial to control these factors throughout your experimental workflow.
Experimental Workflow for Minimizing Degradation
The following diagram outlines a recommended workflow to minimize this compound degradation during experimental procedures.
Caption: Workflow to minimize this compound degradation.
FAQs
Q3: What are the optimal storage conditions for this compound and its solutions?
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the drug and monitoring of its stability. The development of such a method typically involves the following steps:
-
Forced Degradation Studies: As mentioned in Q1, perform forced degradation studies to generate degradation products.
-
Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., different organic modifiers, pH, and buffer systems) to achieve the best separation of this compound from its degradation products.
-
Method Optimization: Fine-tune the chromatographic conditions (e.g., gradient profile, flow rate, column temperature) to optimize resolution, peak shape, and analysis time.
-
Method Validation: Validate the optimized method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Q5: What are the expected degradation percentages for this compound under forced degradation conditions?
A5: The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to the actual stability of the drug. The table below provides typical conditions for forced degradation studies and the target degradation range.
| Stress Condition | Typical Parameters | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | 5-20% |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | 5-20% |
| Thermal Degradation | 80°C for 48 hours | 5-20% |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | 5-20% |
Note: These are general guidelines. The actual conditions may need to be adjusted based on the stability of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound and assess its stability under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade methanol (B129727) and water
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a vial containing the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the powder in methanol before HPLC analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) for a defined period. Also, expose a separate sample to visible light.
-
Control Sample: Prepare a control sample by diluting the stock solution with the appropriate solvent and keeping it at room temperature, protected from light.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a starting point for the development of a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: 10% A, 90% B
-
25-26 min: Linear gradient to 90% A, 10% B
-
26-30 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 254-320 nm due to the styryl group)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) with the initial mobile phase composition to a suitable concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the percentage degradation of this compound in each stressed sample relative to the control sample.
-
Assess the peak purity of the this compound peak in the presence of degradation products using a photodiode array (PDA) detector.
References
Technical Support Center: Optimizing Dosage for In Vivo Studies with Methastyridone
Notice to Researchers: Information regarding in vivo studies, mechanism of action, and established dosage ranges for Methastyridone is exceptionally limited in publicly available scientific literature. The following guide is based on general principles of in vivo dosage optimization and may require significant adaptation based on preliminary experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in vivo?
Due to the scarcity of published data, a definitive starting dose for this compound cannot be provided. Researchers should consider conducting a dose-range finding study to determine an appropriate starting point. It is advisable to begin with a very low dose and escalate cautiously while monitoring for efficacy and toxicity.
Q2: How is this compound believed to exert its effects?
This compound is classified as a centrally acting stimulant.[1] However, its precise mechanism of action and the signaling pathways it modulates are not well-documented in available literature.[1]
Q3: What are the common challenges when optimizing this compound dosage?
The primary challenge is the lack of established pharmacokinetic and pharmacodynamic data. This makes it difficult to predict how the compound will be absorbed, distributed, metabolized, and excreted, as well as its dose-response relationship.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High inter-individual variability in response | Differences in metabolism, target engagement, or underlying physiology. | Ensure a homogenous animal cohort (age, sex, weight). Consider subgroup analysis to identify potential contributing factors. |
| Lack of a clear dose-response relationship | The tested dose range may be too narrow or outside the therapeutic window. The chosen endpoint may not be sensitive enough. | Expand the dose range in subsequent studies. Validate the sensitivity and specificity of the primary efficacy endpoint. |
| Unexpected toxicity or adverse events | Off-target effects or accumulation of toxic metabolites. | Conduct thorough toxicological assessments at all dose levels. Consider pharmacokinetic analysis to investigate drug accumulation. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Objective: To identify a safe and potentially efficacious dose range for this compound in the selected animal model.
-
Methodology:
-
Select a cohort of animals and divide them into several groups (e.g., vehicle control and 3-5 dose escalation groups).
-
Administer single doses of this compound to the respective groups.
-
Monitor animals closely for a defined period for any signs of toxicity, behavioral changes, or other relevant physiological responses.
-
Collect blood samples at predetermined time points to perform preliminary pharmacokinetic analysis if possible. .
-
Visualizations
Logical Workflow for Dosage Optimization
Caption: A stepwise approach to in vivo dosage optimization.
References
Technical Support Center: Purification of Synthesized Methastyridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of synthesized Methastyridone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurity profiling for this compound is not extensively documented in publicly available literature, potential impurities can be inferred based on its structure and common synthetic routes for oxazolidinones. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be precursors to the oxazolidinone ring or the styryl side chain.
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates are a common source of impurities.
-
Side-products: These can arise from competing reactions. For oxazolidinone synthesis, potential side-products could result from incomplete cyclization or side reactions involving the functional groups.
-
Diastereomers: If the synthesis is not stereospecific, diastereomers of this compound may be present.
-
Degradation products: The oxazolidinone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opened impurities.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A general approach to purifying crude this compound would involve an initial work-up to remove bulk impurities, followed by a primary purification technique.
-
Aqueous Work-up: Neutralize the reaction mixture and perform a liquid-liquid extraction. This compound, with a computed XLogP3 of 2.3, is expected to be more soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) than in water. This will help remove water-soluble byproducts and reagents.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often an effective first purification step.
-
Column Chromatography: If crystallization is not effective or if the crude product is an oil, silica (B1680970) gel column chromatography is a versatile technique for separating this compound from impurities with different polarities.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. To find a suitable solvent, you can perform small-scale solubility tests with a range of solvents of varying polarities, such as hexanes, ethyl acetate, isopropanol, and toluene, or mixtures thereof.
Q4: What chromatographic technique is best suited for this compound purification?
A4: Normal-phase column chromatography using silica gel is a good starting point for the purification of this compound, given its moderate polarity. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent ratio can be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
Troubleshooting Poor Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The chosen solvent is too good a solvent for this compound at low temperatures. | Test alternative solvents or solvent mixtures where this compound has lower solubility at room temperature. Ensure the solution is sufficiently cooled to allow for maximum crystal formation. |
| The product is co-precipitating with a significant amount of impurity. | Consider a pre-purification step like a quick filtration through a silica plug or a different primary purification method like column chromatography. | |
| Low recovery after column chromatography | The product is strongly adsorbed to the stationary phase. | Increase the polarity of the eluent. If using a silica gel column, adding a small percentage of a more polar solvent like methanol (B129727) or triethylamine (B128534) (if the compound is basic) can help. |
| The product is volatile and is lost during solvent evaporation. | Use a rotary evaporator at a reduced pressure and a moderate temperature. Avoid prolonged drying under high vacuum. |
Troubleshooting Impurities Remaining After Purification
| Symptom | Possible Cause | Suggested Solution |
| Persistent impurity with similar polarity to this compound | The chosen chromatographic system does not provide sufficient resolution. | Optimize the mobile phase for your column chromatography. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC. |
| Presence of diastereomers | The synthetic route is not stereoselective. | Chiral chromatography may be necessary to separate diastereomers. This often requires specialized columns and solvent systems. |
| Product degradation during purification | This compound is unstable under the purification conditions (e.g., acidic or basic conditions on silica gel). | Use a neutral stationary phase like deactivated silica gel or alumina. If the compound is acid-sensitive, you can add a small amount of a non-volatile base like triethylamine to the eluent. |
Experimental Protocols
General Protocol for Recrystallization
-
Dissolution: In a flask, add the crude this compound solid. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Protocol for Flash Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the chromatography eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is used. The appropriate solvent system should be determined beforehand using TLC.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Data for Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound (Predicted) | Rf of Less Polar Impurity | Rf of More Polar Impurity | Resolution (ΔRf) |
| 9:1 | 0.6 | 0.7 | 0.5 | 0.1 / 0.1 |
| 7:3 | 0.4 | 0.5 | 0.25 | 0.1 / 0.15 |
| 1:1 | 0.2 | 0.3 | 0.05 | 0.1 / 0.15 |
Note: The Rf values are hypothetical and serve as an example for optimizing the separation of this compound from potential impurities.
Visualizations
Caption: Troubleshooting workflow for the purification of synthesized this compound.
Technical Support Center: Minimizing Side Effects in Animal Models Treated with Methastyridone
Frequently Asked Questions (FAQs)
Q1: What is Methastyridone and what are its expected effects in animal models?
A1: this compound is described as a centrally acting stimulant with a mode of action that differs from classical stimulants like d-amphetamine.[1] As a stimulant, it is expected to increase locomotor activity, alertness, and stereotypic behaviors in animal models. The specific behavioral and physiological effects will likely be dose-dependent.
Q2: What are the potential side effects of centrally acting stimulants in animal models?
A2: Centrally acting stimulants can induce a range of side effects in animal models, including:
-
Cardiovascular: Increased heart rate (tachycardia) and blood pressure.[2]
-
Neurological: Stereotypic behaviors (e.g., repetitive sniffing, gnawing, head weaving), increased anxiety, and in some cases, seizures at high doses.[2]
-
Metabolic: Decreased appetite, weight loss, and hyperthermia.[2]
-
Gastrointestinal: General distress and changes in bowel movements.[2]
-
Behavioral: Disruption of normal sleep-wake cycles and potential for behavioral sensitization with repeated administration.
Q3: How can I establish a safe and effective dose for this compound in my animal model?
A3: A thorough dose-response study is critical. Start with a very low dose and gradually escalate it in different cohorts of animals. Carefully observe for the desired therapeutic effect and the onset of any adverse side effects. This will help in identifying a therapeutic window for this compound in your specific experimental context.
Troubleshooting Guide
| Observed Side Effect | Potential Cause | Recommended Solution |
| Hyperactivity/Excessive Stereotypy | Dose is too high. | Reduce the dose of this compound. Consider a different route of administration that may lead to a slower onset and lower peak concentration. |
| Weight Loss/Decreased Food Intake | Anorectic effects of the stimulant. | Monitor food intake and body weight daily. Provide highly palatable and energy-dense food. Schedule dosing at a time that minimizes interference with the animal's primary feeding period (e.g., after the dark cycle for nocturnal rodents). |
| Dehydration | Decreased water intake, increased activity. | Ensure ad libitum access to water. Consider providing a supplementary hydration source, such as hydrogel packs. |
| Anxiety/Agitation | Anxiogenic properties of the stimulant. | Handle animals gently and minimize environmental stressors. Ensure adequate acclimatization to the experimental procedures and environment. |
| Cardiovascular Stress (Tachycardia) | Sympathomimetic effects of the stimulant. | Use the lowest effective dose. For terminal studies, consider monitoring cardiovascular parameters. For survival studies, ensure the dose is well-tolerated over the study duration. |
| Skin Lesions/Poor Grooming | Stereotypic behavior (excessive grooming), general malaise. | House animals in an enriched environment to reduce stress and stereotypic behaviors. Monitor for any signs of skin irritation and consult with veterinary staff. |
Experimental Protocols
Protocol 1: Dose Escalation Study for a Novel Stimulant
-
Animal Model: Select the appropriate species and strain for your research question.
-
Acclimatization: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical group size is 8-10 animals.
-
Dosing: Administer the vehicle or the specified dose of this compound via the intended route of administration.
-
Observation: Continuously monitor the animals for the first few hours post-dosing for any acute adverse effects. Record behavioral observations, such as locomotor activity and stereotypic behaviors.
-
Daily Monitoring: For the duration of the study, record body weight, food and water intake, and clinical signs of toxicity daily.
-
Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity to determine the optimal therapeutic dose.
Protocol 2: Oral Gavage Administration in Rodents
-
Restraint: Gently but firmly restrain the animal to prevent movement.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced.
-
Verification of Placement: If resistance is met, do not force the needle. The needle is likely in the trachea. Withdraw and re-insert.
-
Substance Administration: Once the needle is correctly placed in the esophagus, slowly administer the substance.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate aspiration.
Visualizations
Caption: Workflow for a dose-response study.
Caption: Generalized stimulant action on dopamine synapse.
References
Technical Support Center: Dealing with Interference in Analytical Detection of Methastyridone
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing Methastyridone in biological matrices?
A1: Interference in the analysis of this compound typically originates from several sources:
-
Endogenous Matrix Components: Biological samples like plasma, urine, and tissue homogenates are complex mixtures.[1][2] Lipids (especially phospholipids), proteins, salts, and endogenous metabolites can interfere with the analysis.[1]
-
Metabolites: this compound metabolites can have similar chemical structures and chromatographic behavior, potentially co-eluting and causing overlapping signals.[3]
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can also cause interference.[4][5]
-
Sample Collection and Processing: Contaminants from collection tubes, solvents, and lab equipment can introduce interfering peaks.[6][7]
Q2: My chromatogram shows a poor peak shape for this compound (e.g., tailing or fronting). What could be the cause?
A2: Poor peak shape is often due to:
-
Column Overload: Injecting too high a concentration of the analyte. Try diluting the sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or metal surfaces in the HPLC system.[8] Using a bio-inert column can sometimes resolve this.[8]
-
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for your analyte. Ensure the mobile phase pH is appropriate for the pKa of this compound.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or may be nearing the end of its lifespan.[6]
Q3: I am observing significant ion suppression/enhancement in my LC-MS analysis of this compound. How can I mitigate this?
A3: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS.[2][6][9] To address this:
-
Improve Sample Preparation: Use a more selective sample clean-up technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9][10]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components that are causing the ion suppression.[9][11] This could involve changing the gradient, mobile phase, or using a different type of column.
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering compounds.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[9][12]
Q4: My quantitative results for this compound are inconsistent and show high variability. What should I check?
A4: High variability in quantitative results can stem from several factors:
-
Inconsistent Sample Preparation: This is a major source of variability. Ensure your sample preparation protocol is well-defined and consistently executed.[11] Automation can help improve reproducibility.[13]
-
Matrix Effects: Inconsistent matrix effects between different samples can lead to high variability.[2][11]
-
Instrument Performance: Check for issues with the autosampler, pump, or mass spectrometer that could be causing inconsistent injections or signal instability.[6][14]
-
Analyte Stability: Ensure this compound is stable in the sample matrix under the storage and processing conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms: You observe extra peaks in your chromatogram that are not present in your standard solutions.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contamination | * Analyze a blank injection (mobile phase only) to check for system contamination.[6] * Analyze a blank matrix sample (e.g., plasma from a drug-free subject) to identify endogenous interferences. * Ensure all glassware, solvents, and reagents are clean and of high purity.[7] |
| Metabolites of this compound | * If possible, obtain reference standards for known metabolites to confirm their retention times. * Use high-resolution mass spectrometry to obtain accurate mass data for the unknown peaks and predict their elemental composition. |
| Co-eluting Compounds | * Optimize the chromatographic method (e.g., change the gradient slope, mobile phase composition, or column chemistry) to improve separation.[11] |
| Carryover | * Inject a blank sample immediately after a high-concentration sample to check for carryover.[6] * Optimize the autosampler wash procedure. |
Issue 2: Poor Recovery During Sample Preparation
Symptoms: The signal intensity for this compound is significantly lower in extracted samples compared to a neat standard solution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Extraction (LLE) | * Ensure the pH of the aqueous phase is optimized for the extraction of this compound (typically 2 pH units above the pKa for a basic compound or 2 units below for an acidic compound).[15] * Test different organic solvents to find one with optimal partitioning for this compound.[16][17] * Ensure adequate mixing (vortexing) and phase separation. |
| Inefficient Elution (SPE) | * The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Try a stronger solvent or a different solvent mixture. * Ensure the sorbent type (e.g., reversed-phase, ion-exchange) is appropriate for the chemical properties of this compound.[1][18] |
| Analyte Adsorption | * this compound may be adsorbing to plasticware or glassware. Try using low-binding tubes or silanized glassware. |
| Analyte Degradation | * Assess the stability of this compound during the sample preparation process. Consider performing extraction steps at a lower temperature. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 95 ± 5.2 | 45 ± 12.5 (Suppression) | 18.5 |
| Liquid-Liquid Extraction (LLE) | 82 ± 4.1 | 88 ± 8.9 (Minor Suppression) | 9.8 |
| Solid-Phase Extraction (SPE) | 91 ± 3.5 | 97 ± 5.4 (Minimal Effect) | 5.1 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Chromatographic Modifications on a Co-eluting Interference
| Chromatographic Condition | Resolution (Rs) between this compound and Interference |
| Isocratic (50:50 ACN:H2O) | 0.8 (Poor Separation) |
| Gradient (20-80% ACN over 10 min) | 1.6 (Good Separation) |
| Different Column (Phenyl-Hexyl vs. C18) | 2.1 (Excellent Separation) |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for cleaning up plasma samples to reduce matrix interference before LC-MS analysis of this compound.
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 2% phosphoric acid in water. Vortex for 10 seconds.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution. The sample is now ready for injection.
Protocol 2: Assessment of Matrix Effects
This protocol is used to quantitatively determine the extent of ion suppression or enhancement.[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the mobile phase reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final evaporation step, reconstitute the dried extracts with the standard solutions from Set A.
-
Set C (Pre-Extraction Spike): Spike the low, medium, and high concentrations of this compound into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
RE (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
-
Visualizations
Caption: A logical workflow for troubleshooting analytical interference.
Caption: Ion suppression due to competition for charge in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in...: Ingenta Connect [ingentaconnect.com]
- 11. benchchem.com [benchchem.com]
- 12. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. Liquid-liquid extraction [scioninstruments.com]
- 16. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 17. organomation.com [organomation.com]
- 18. chem.libretexts.org [chem.libretexts.org]
how to increase the stability of Methastyridone for long-term storage
This technical support center provides guidance on maintaining the stability of Methastyridone for long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of pharmaceutical compounds like this compound can be influenced by several environmental factors. The most common factors include temperature, humidity, light exposure, and the pH of the environment if in solution.[1][2][3] Given its chemical structure, which likely contains a lactam ring, hydrolysis is a significant concern.[4][5][6] Additionally, the presence of a styrene-like moiety suggests potential susceptibility to oxidation and photodegradation.[7][8][9][10]
Q2: What are the initial signs of this compound degradation?
A2: Degradation can manifest as physical or chemical changes. Physical signs may include a change in color (e.g., yellowing), caking of the powder, or a change in dissolution properties.[11] Chemical changes involve the formation of degradation products, which can be detected by a decrease in the purity of the sample when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).[12][13][14][15]
Q3: What are the recommended general storage conditions for a new compound like this compound?
A3: For a new chemical entity with unknown stability, it is prudent to store it under controlled and protective conditions. Initially, store this compound in a cool, dark, and dry place. A refrigerator (2-8°C) or a freezer (-20°C) is often recommended, especially if preliminary data suggests thermal instability.[16] It should be stored in a tightly sealed, opaque container to protect it from moisture and light.[17][18][19][20][21]
Q4: How does pH affect the stability of this compound in solution?
A4: The lactam ring in this compound is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[4][5][6] Generally, many beta-lactam antibiotics exhibit maximum stability in the pH range of 4.5 to 6.5.[22] It is crucial to determine the optimal pH for maximum stability if you intend to work with this compound in solution for extended periods.
Q5: Are there any excipients that can help improve the stability of this compound?
A5: Yes, various excipients can be used to enhance stability. To mitigate hydrolysis, hygroscopic excipients can be added to formulations to preferentially absorb moisture.[11][23][24][25] For protection against oxidation, antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be incorporated.[26][27][28][29][] If the compound is light-sensitive, opaque coating agents or packaging can be used.[11][20]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or purity in solid form over time. | 1. Moisture Absorption: The lactam ring is likely undergoing hydrolysis due to absorbed moisture.[11][23][25] 2. Exposure to Light: The styrene (B11656) moiety may be susceptible to photodegradation. 3. High Temperature: Elevated temperatures can accelerate degradation reactions.[16] | 1. Store in a desiccator or with a desiccant. Use tightly sealed containers. 2. Store in an amber vial or a light-blocking container.[17][18][19] 3. Store at a lower temperature (e.g., 2-8°C or -20°C). |
| Rapid degradation of this compound in solution. | 1. Inappropriate pH: The solution pH may be promoting acid or base-catalyzed hydrolysis of the lactam ring.[4][5][6] 2. Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of the styrene group.[7][8] | 1. Conduct a pH-rate profile study to identify the pH of maximum stability. Use buffers to maintain this pH. 2. Prepare solutions with de-gassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon. Incorporate a suitable antioxidant if compatible.[27] |
| Appearance of new peaks in the HPLC chromatogram during stability studies. | 1. Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.[1][31] | 1. Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in understanding the degradation pathways and validating the stability-indicating nature of your analytical method.[2][3][32] |
| Change in color of the solid compound or solution. | 1. Oxidation or Photodegradation: These processes can often lead to the formation of colored byproducts.[8] | 1. Protect the compound from light and oxygen. Store under an inert atmosphere and in light-resistant packaging.[20][21] Consider the use of antioxidants.[26][28] |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability data can be structured.
Table 1: Stability of Solid this compound under Accelerated Conditions
| Condition | Time (Weeks) | Purity (%) | Appearance |
| 40°C / 75% RH | 0 | 99.8 | White Powder |
| 2 | 97.2 | White Powder | |
| 4 | 94.5 | Off-white Powder | |
| Photostability (ICH Q1B) | 0 | 99.8 | White Powder |
| Exposed | 96.1 | Slightly Yellow Powder | |
| Dark Control | 99.7 | White Powder |
Table 2: Stability of this compound (1 mg/mL) in Solution at 25°C
| Condition | Time (Hours) | Purity (%) |
| 0.1 M HCl | 0 | 99.7 |
| 24 | 85.3 | |
| pH 7.4 Buffer | 0 | 99.8 |
| 24 | 98.1 | |
| 0.1 M NaOH | 0 | 99.6 |
| 24 | 78.9 | |
| 3% H₂O₂ | 0 | 99.7 |
| 24 | 91.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method, as per ICH guidelines.[1][2][3][31][32]
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
Also, prepare a solution of this compound and reflux at 80°C for 24 hours.
-
Analyze the solid and the solution samples by HPLC.
-
-
Photodegradation:
-
Expose solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze both the exposed and dark control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products generated during the forced degradation study.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile (B52724) (or methanol) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a pH between 3 and 6).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV/Vis or Photodiode Array (PDA) detector. Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan). A PDA detector is highly recommended to assess peak purity.
-
-
Method Development:
-
Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic degradation samples).
-
Optimize the gradient, pH of the aqueous phase, and organic solvent to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
The final method should be able to accurately quantify this compound in the presence of its degradation products.
-
-
Validation:
-
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
Degradation Pathways and Experimental Workflow
Caption: Potential hydrolytic degradation pathway of the lactam ring in this compound.
Caption: Potential oxidative degradation pathway of the styrene moiety in this compound.
Caption: A typical experimental workflow for conducting a stability study on this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkaline and acidic hydrolysis of the β‐lactam ring | Semantic Scholar [semanticscholar.org]
- 7. Styrene oxidation to styrene oxide by hydroxyl radicals produced during reaction of xanthine with xanthine oxidase in the presence of Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in oxidative degradation of plastics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00407H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. saudijournals.com [saudijournals.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Light Protect Pack | UV-Protective Pharma Labels | IL Pharma [group-il.com]
- 18. contractpharma.com [contractpharma.com]
- 19. labelandnarrowweb.com [labelandnarrowweb.com]
- 20. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 21. ldpebag.com [ldpebag.com]
- 22. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemintel360.com [chemintel360.com]
- 24. colorcon.com [colorcon.com]
- 25. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antioxidants - CD Formulation [formulationbio.com]
- 27. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 28. scielo.br [scielo.br]
- 29. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 31. pharmoutsourcing.com [pharmoutsourcing.com]
- 32. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Refining Extraction Methods for Methastyridone from Plasma
Welcome to the technical support center for Methastyridone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining extraction methods for this compound from plasma samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
The three primary techniques for extracting small molecules like this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the required sample cleanliness, desired recovery, sample throughput, and the specific physicochemical properties of this compound.
Q2: How do I choose the best extraction method for my assay?
The selection of an appropriate extraction method is critical for developing a robust bioanalytical assay.[1]
-
Protein Precipitation (PPT) is a fast and simple method suitable for high-throughput screening. However, it may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.[2]
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent. Method development can be more time-consuming as it requires optimization of solvent choice and pH.
-
Solid-Phase Extraction (SPE) provides the cleanest samples by utilizing a solid sorbent to selectively bind and elute this compound.[3] It is highly effective at removing interfering substances but is often the most time-consuming and expensive option.[4]
Q3: What is "matrix effect" and how can I minimize it?
The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification in LC-MS/MS analysis. To minimize matrix effects, a more selective sample preparation technique like SPE is recommended to remove interfering components such as phospholipids.
Q4: How can I improve the recovery of this compound?
Low recovery can be due to several factors including incomplete protein binding disruption, suboptimal pH, or inappropriate solvent selection. For SPE, ensure proper conditioning of the sorbent and use a strong enough elution solvent. For LLE, experiment with different organic solvents and adjust the sample pH to ensure this compound is in a neutral, extractable state. In PPT, the choice of organic solvent can influence recovery.
Q5: What are the best practices for storing plasma samples containing this compound?
The stability of analytes in biological matrices is crucial for accurate results.[5][6][7] Plasma samples should be stored at -20°C or lower to minimize degradation of this compound.[8] It is essential to conduct stability studies to determine how storage conditions and freeze-thaw cycles affect the concentration of this compound in your samples.[6][7]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Optimize the ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma. A common starting point is a 3:1 ratio.[9] Ensure thorough vortexing and adequate centrifugation time and speed to pellet the precipitated proteins. |
| Suboptimal pH for LLE | Adjust the pH of the plasma sample to ensure this compound is in its neutral form, which is more soluble in organic solvents. Experiment with a range of pH values around the pKa of this compound. |
| Incomplete Elution in SPE | The elution solvent may not be strong enough. Try a solvent with a higher elution strength or add a modifier (e.g., a small percentage of acid or base) to the elution solvent to disrupt the interaction between this compound and the sorbent. |
| Analyte Adsorption | Non-specific binding to labware can be an issue. Consider using low-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the sample can also help. |
Issue 2: High Matrix Effects / Ion Suppression in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | If using PPT, consider switching to LLE or SPE for a cleaner extract. Phospholipid removal plates or cartridges can also be used as a post-extraction cleanup step. |
| Co-elution of Interfering Substances | Modify the chromatographic gradient to better separate this compound from matrix components. A longer run time or a different column chemistry might be necessary. |
| Inappropriate Extraction Solvent (LLE) | Select a more selective organic solvent that minimizes the extraction of interfering substances along with this compound. |
| SPE Wash Step is Inadequate | Optimize the wash step in your SPE protocol. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Evaporation and Reconstitution | If an evaporation step is used, ensure complete dryness and consistent reconstitution volume. Vortex thoroughly to ensure the analyte is fully redissolved. |
| Variable SPE Cartridge Performance | Ensure consistent packing and flow rate through the SPE cartridges. If performing manually, consider an automated system for better precision.[10] |
| Inconsistent Pipetting | Calibrate pipettes regularly. For viscous plasma samples, use reverse pipetting to ensure accurate volume transfer. |
| Analyte Instability | Assess the stability of this compound in the final extract.[5][6][7] If degradation is observed, analyze the samples immediately after preparation or store them at a lower temperature for a shorter period. |
Quantitative Data Summary
The following tables provide hypothetical performance data for the three main extraction methods for this compound.
Table 1: Recovery and Matrix Effect Comparison
| Extraction Method | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Protein Precipitation | 85.2 | 8.5 | 65.7 | 12.3 |
| Liquid-Liquid Extraction | 92.1 | 5.2 | 88.9 | 7.1 |
| Solid-Phase Extraction | 98.5 | 2.1 | 97.2 | 3.5 |
Table 2: Precision and Accuracy
| Extraction Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| Protein Precipitation | < 10% | < 12% | ± 15% |
| Liquid-Liquid Extraction | < 7% | < 9% | ± 10% |
| Solid-Phase Extraction | < 5% | < 6% | ± 5% |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 25 µL of internal standard solution.
-
Add 50 µL of 0.1 M sodium carbonate to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition: Pass 1 mL of methanol (B129727) followed by 1 mL of deionized water through a C18 SPE cartridge.
-
Load: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
-
Analyze: Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualized Workflows
Caption: Protein Precipitation (PPT) experimental workflow.
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. simbecorion.com [simbecorion.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term stability of methadone in clinical plasma samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of synthesized Methastyridone
This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in the synthesis of Methastyridone. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and analysis of this compound, which can contribute to batch-to-batch variability.
Issue 1: Low Yield of Crude this compound
-
Question: We are experiencing significantly lower than expected yields of crude this compound after the initial synthesis. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in the synthesis of this compound can be attributed to several factors. Incomplete reactions are a common cause. It is crucial to monitor the reaction's completion using an appropriate in-process control (IPC) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure that the reaction temperature and time are precisely controlled as specified in the protocol.[1] Additionally, verifying the quality and stoichiometry of your reactants is essential.[1] Variations in the purity and impurity profiles of starting materials can significantly impact the outcome of the synthesis.[1]
Another potential cause is the formation of side products due to suboptimal reaction conditions. To mitigate this, it is important to optimize the reaction conditions to minimize the formation of known impurities.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Issue 2: High Levels of Impurities in the Final Product
-
Question: Our analysis of the purified this compound shows a high level of impurities that varies between batches. What are the common impurities and how can we reduce them?
-
Answer: The presence of impurities is a critical factor in batch-to-batch variability. Common impurities in synthetic processes can arise from side reactions, unreacted starting materials, or degradation products. For amine-containing compounds synthesized via reductive amination, common impurities can include byproducts from side reactions.[2][3]
To reduce impurities, effective purification of the crude product is essential. Techniques like recrystallization or column chromatography are commonly employed.[1] The choice of solvent and the cooling rate are critical parameters in recrystallization that can significantly affect purity.[4][5] For more challenging separations, advanced techniques like multi-column countercurrent solvent gradient purification (MCSGP) can be considered, which can increase both yield and purity.[6][7]
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS[2][8] |
| Side-Reaction Byproducts | Suboptimal reaction conditions | LC-MS, NMR[9][10] |
| Degradation Products | Harsh purification or storage conditions | HPLC, LC-MS |
Issue 3: Inconsistent Crystal Form and Physical Properties
-
Question: We have observed variations in the crystal form (polymorphism), particle size, and solubility of our synthesized this compound between different batches. Why is this happening and how can we control it?
-
Answer: Variations in the physical properties of an active pharmaceutical ingredient (API) can significantly impact its bioavailability and therapeutic efficacy.[1] The crystallization process plays a crucial role in determining the final physical form of the compound. Factors such as the choice of solvent, cooling rate, and agitation can influence crystal formation.[4][5]
To ensure consistent physical properties, it is important to develop a robust crystallization protocol and carefully control these parameters. Characterization techniques such as X-ray powder diffraction (XRPD) can be used to identify the crystal form, while microscopy can be used to assess particle size and morphology.[11]
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Dissolve a small amount of crude this compound in various solvents at their boiling points to identify a solvent in which it is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Add the chosen boiling solvent to the crude this compound until it is completely dissolved.[4]
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Decoloration (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[12]
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon.[12]
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4][12]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4][12]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in pharmaceutical synthesis?
A1: Batch-to-batch variability in the synthesis of active pharmaceutical ingredients (APIs) can arise from several sources. These include variations in the quality of raw materials, fluctuations in critical process parameters (like temperature, pressure, and reaction time), differences in equipment performance, and human factors such as operator error.[1][13] Environmental factors like humidity can also play a role.[14]
Q2: How can we proactively manage and minimize batch-to-batch variability?
A2: A holistic approach to managing variability is recommended. This includes establishing stringent criteria for raw materials, optimizing and validating manufacturing processes, and identifying Critical Quality Attributes (CQAs).[15] Implementing Quality by Design (QbD) principles, which involves a systematic approach to development, can help in understanding the effect of variables on product quality.[15] Furthermore, utilizing process analytical technology (PAT) and multivariate statistical analysis can help in monitoring and controlling the process in real-time.[16][17]
Q3: What analytical techniques are recommended for characterizing this compound and identifying sources of variability?
A3: A suite of analytical techniques is necessary for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and quantifying impurities.[18][19] Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is crucial for identifying unknown impurities.[2][8] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the desired product and any impurities.[9][18] Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used to characterize the solid-state properties, including crystal form and melting point.
Investigative Workflow for Batch Failure
Caption: A logical workflow for investigating batch failures.
Q4: Is there a known signaling pathway that this compound interacts with?
A4: While the specific pathway for the hypothetical this compound is not defined, many psychoactive compounds modulate neurotransmitter systems. For instance, some drugs of abuse increase dopamine (B1211576) concentrations in the striatum, which can activate the extracellular signal-regulated kinase (ERK) signaling pathway.[20] This pathway is a key integrator of dopamine D1 receptor and glutamate (B1630785) NMDAR signaling and can lead to long-term cellular changes.[20]
Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). | Semantic Scholar [semanticscholar.org]
- 10. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. youtube.com [youtube.com]
- 13. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 14. pqri.org [pqri.org]
- 15. zaether.com [zaether.com]
- 16. researchgate.net [researchgate.net]
- 17. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 18. Synthesis, characterization, and quantitation of para-hydroxymethadone, a metabolite of methadone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation of immunoaffinity columns for direct enantiomeric separation of amphetamine and/or methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Stimulant Effects of Methastyridone and Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stimulant properties of Methastyridone and the classical psychostimulant, amphetamine. The information is intended for a scientific audience to highlight the current state of knowledge and identify critical gaps in the pharmacological understanding of these compounds.
Introduction
Amphetamine is a well-characterized central nervous system (CNS) stimulant with a long history of medical use and scientific research.[1] It serves as a benchmark compound for the development and comparison of new stimulants. This compound, in contrast, is a lesser-known compound, also described as a CNS stimulant, but with a purported mode of action differing from classical agents like amphetamine.[2] A critical disparity exists in the available scientific literature for these two substances. While amphetamine has been the subject of extensive research, providing a deep understanding of its effects, this compound remains poorly characterized, with a significant lack of publicly available experimental data. This guide will juxtapose the well-documented profile of amphetamine with the current, limited understanding of this compound.
Amphetamine: A Well-Characterized Stimulant
Amphetamine exerts its stimulant effects by robustly increasing the synaptic levels of dopamine (B1211576), norepinephrine, and to a lesser extent, serotonin.[3][4] This is achieved through a multi-faceted mechanism of action that includes:
-
Inhibition of Neurotransmitter Reuptake: Amphetamine competes with monoamines for reuptake via their respective transporters (DAT, NET, SERT).[4][5]
-
Disruption of Vesicular Storage: It disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations.[3][5]
-
Reverse Transport: Amphetamine can cause the monoamine transporters to operate in reverse, actively transporting neurotransmitters out of the presynaptic neuron into the synaptic cleft.[5]
These actions lead to a range of well-documented stimulant effects, including increased wakefulness, locomotor activity, attention, and euphoria.[1]
Quantitative Data on Amphetamine's Stimulant Effects
The following tables summarize representative quantitative data from preclinical studies, illustrating the stimulant effects of amphetamine.
| Preclinical Assay | Species | Parameter | Value |
| Locomotor Activity | Mouse | Dose for significant increase in activity | 2.0 - 5.0 mg/kg |
| Drug Self-Administration | Rat | ED50 for intravenous self-administration | ~0.145 mg/kg/infusion |
| Dopamine Release (Striatum) | Rat | Dose for significant increase in DA efflux | 4 mg/kg |
Experimental Protocols for Assessing Stimulant Effects
Detailed methodologies are crucial for the accurate assessment and comparison of stimulant properties. Below are representative protocols for key preclinical assays.
Experimental Protocol: Locomotor Activity in Mice
-
Animals: Male C57BL/6 mice, weighing 20-25g, are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: Locomotor activity is measured in automated activity chambers (e.g., 25 x 25 cm) equipped with infrared beams to detect movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Each mouse is placed in a locomotor activity chamber for a 45-minute habituation period.
-
Following habituation, mice are removed, injected intraperitoneally (i.p.) with either vehicle (e.g., saline) or d-amphetamine at various doses (e.g., 0, 2.5, 5, 10, 20 mg/kg).
-
Immediately after injection, the mice are returned to the activity chambers, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 45-60 minutes).
-
-
Data Analysis: Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare the effects of different doses of amphetamine to the vehicle control.
Experimental Protocol: Intravenous Drug Self-Administration in Rats
-
Animals: Male Sprague-Dawley rats, weighing 350-400g, are individually housed.
-
Surgery: Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the jugular vein. The catheter is externalized on the back of the rat to allow for drug infusions.
-
Apparatus: Self-administration experiments are conducted in operant conditioning chambers equipped with two levers, a cue light above each lever, and an infusion pump connected to the rat's catheter.
-
Procedure:
-
Rats are first trained to press a lever to receive a food reward (e.g., sucrose (B13894) pellets) to establish lever-pressing behavior.
-
Once lever pressing is acquired, sessions are switched to drug self-administration. Responses on the "active" lever result in an intravenous infusion of d-amphetamine (e.g., 0.1 mg/kg/infusion) and the presentation of a cue light, while responses on the "inactive" lever have no consequence.
-
Sessions are typically conducted daily for a set duration (e.g., 2 hours) under a specific schedule of reinforcement (e.g., Fixed Ratio 1, where one lever press results in one infusion).
-
-
Data Analysis: The primary dependent measure is the number of infusions earned per session. A dose-response curve can be generated by varying the dose of amphetamine per infusion.
This compound: An Enigmatic Compound
This compound (also known as MK-202) is a centrally acting stimulant with the chemical name 2,2-dimethyl-5-styryl-oxazolidin-4-one.[3] It has been noted that its mode of action differs from that of classical stimulants like d-amphetamine.[2]
Paucity of Experimental Data
Despite its classification as a stimulant, a comprehensive search of the scientific literature reveals a profound lack of experimental data on this compound. Key information that is currently unavailable in the public domain includes:
-
Mechanism of Action: There are no detailed studies identifying the specific molecular targets (e.g., receptors, transporters, enzymes) through which this compound exerts its effects.
-
Pharmacokinetics: Information on its absorption, distribution, metabolism, and excretion is not available.
-
Preclinical Data: No in vitro or in vivo studies detailing its potency, efficacy, or side-effect profile have been found. A single clinical trial from 1961 involving "chronic anergic schizophrenics" is cited in some sources, but the full text and detailed results are not readily accessible.
-
Quantitative Comparison: Consequently, no quantitative data exists to allow for a direct comparison of its stimulant effects with amphetamine or any other reference compound.
Comparative Analysis: A Tale of Two Stimulants
The comparison between amphetamine and this compound is fundamentally a contrast between a well-understood pharmacological agent and a largely uncharacterized one.
-
Mechanism: Amphetamine's mechanism, centered on the potentiation of monoaminergic neurotransmission, is well-established. In stark contrast, the mechanism of this compound remains speculative.
-
Evidence Base: The stimulant effects of amphetamine are supported by a vast body of evidence from decades of preclinical and clinical research. For this compound, such an evidence base is absent.
For researchers, scientists, and drug development professionals, this knowledge gap has significant implications. While amphetamine provides a robust framework for understanding stimulant action and for use as a comparator in drug discovery, this compound represents an unexplored area. Any claims regarding its stimulant effects should be viewed with caution until supported by rigorous, peer-reviewed experimental data.
Visualizations
Amphetamine Signaling Pathway
References
- 1. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine-Induced Time-Dependent Sensitization of Dopamine Neurotransmission in the Dorsal and Ventral Striatum: A Microdialysis Study in Behaving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent sensitization of dopamine neurotransmission in ventral striatum (nucleus accumbens) produced by prior experience with (+)-amphetamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of Methastyridone's Mechanism of Action Remains Limited
Efforts to compile a comprehensive comparison guide on the validation of Methastyridone's mechanism of action have been hindered by a significant lack of available scientific data. Publicly accessible scientific literature and databases contain minimal information regarding this compound, preventing a thorough analysis and comparison with alternative molecules.
This compound is identified as a centrally acting stimulant with a mode of action purported to differ from classical stimulants like d-amphetamine[1]. However, detailed studies elucidating its specific molecular targets and the signaling pathways it modulates are not available in the public domain. The existing references date back to the 1960s, including a clinical trial involving patients with schizophrenia, but these do not provide the granular biochemical and pharmacological data necessary for a modern mechanistic validation guide[1].
Without foundational information on its mechanism, it is not possible to:
-
Identify and compare alternative molecules with similar mechanisms.
-
Summarize quantitative performance data from validating experiments.
-
Provide detailed experimental protocols for key validation assays.
-
Construct diagrams of its signaling pathways.
A comprehensive search for validation studies, comparative experimental data, and detailed methodologies for this compound has yielded no results. Therefore, the creation of the requested comparison guide with the specified data presentation, experimental protocols, and visualizations is not feasible at this time.
Further research and publication of primary experimental data would be required to enable a thorough and objective validation and comparison of this compound's mechanism of action.
References
A Tale of Two Oxazolidinones: A Comparative Analysis of Methastyridone and Antibacterial Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
The oxazolidinone ring is a versatile scaffold that has given rise to compounds with remarkably different pharmacological activities. This guide provides a comparative analysis of two distinct classes of oxazolidinone-containing molecules: the centrally acting stimulant Methastyridone and the life-saving antibacterial agents, exemplified by Linezolid (B1675486) and Tedizolid (B1663884). While sharing a core chemical moiety, their structural modifications lead to profoundly different mechanisms of action and therapeutic applications. This analysis will delve into their chemical structures, pharmacological targets, and present key performance data for the antibacterial agents, along with detailed experimental protocols relevant to their preclinical assessment.
At a Glance: Key Differences
| Feature | This compound | Antibacterial Oxazolidinones (e.g., Linezolid, Tedizolid) |
| Primary Use | Central Nervous System Stimulant | Treatment of Gram-positive bacterial infections |
| Mechanism of Action | Not fully elucidated, but distinct from classical stimulants like d-amphetamine.[1] | Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4][5] |
| Therapeutic Target | Central Nervous System | Bacterial Ribosome |
| Key Structural Features | 2,2-dimethyl-5-styryl-1,3-oxazolidin-4-one | N-aryl substituent and an acetamidomethyl or hydroxymethyl group at the C5 position.[2] |
I. Chemical Structure: The Fork in the Road
The fundamental divergence in the activity of these compounds begins with their chemical structures.
This compound , with the IUPAC name 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one, possesses a styryl group at the 5-position of the oxazolidinone ring.[1] This lipophilic group is a significant departure from the structural motifs required for antibacterial activity.
Antibacterial oxazolidinones , such as Linezolid and Tedizolid, feature an N-aryl substituent at the 3-position and a crucial (S)-configured C5-acylaminomethyl group (or a derivative thereof).[2] For instance, Linezolid is N-[[(5S)-3-(3-Fluoro-4-morpholinophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide. Tedizolid, a second-generation oxazolidinone, incorporates a hydroxymethyl group at the C5 position and a modified N-aryl ring system which enhances its potency.[6] These specific substitutions are critical for binding to the bacterial ribosome.[2]
II. Mechanism of Action: A Study in Contrasts
The differing chemical structures dictate their distinct molecular targets and mechanisms of action.
This compound: A Central Nervous System Stimulant
This compound is classified as a centrally acting stimulant.[1] Its mode of action is reported to be different from that of classical stimulants like d-amphetamine, which typically act by increasing the levels of catecholamines such as dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft. The precise molecular targets and signaling pathways of this compound are not as well-defined in publicly available literature, highlighting a potential area for further research.
References
- 1. Comparative activity of tedizolid against clinical isolates of linezolid-resistant coagulase-negative staphylococci and methicillin-resistant Staphylococcus aureus | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 2. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative study of in vitro activity of tedizolid and linezolid against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methastyridone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Methastyridone. This compound is a centrally acting stimulant, and the accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic applications.
While specific cross-validation data for this compound is not extensively available in published literature, this document outlines the necessary experimental protocols and data presentation based on established principles for the analysis of novel psychoactive substances (NPS) and other small molecules.
Data Presentation: A Comparative Summary
Effective cross-validation ensures that different analytical methods provide equivalent and reliable results. The following table summarizes the key validation parameters that must be assessed and compared between an HPLC-UV method and an LC-MS/MS method for the analysis of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria for Cross-Validation |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | The coefficient of determination for both methods should indicate a strong linear relationship. |
| Lower Limit of Quantification (LLOQ) | Method Dependent | Typically lower than HPLC | The LLOQ should be appropriate for the intended application. |
| Upper Limit of Quantification (ULOQ) | Method Dependent | Method Dependent | The ULOQ should cover the expected concentration range in samples. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | The mean accuracy of quality control (QC) samples analyzed by both methods should not differ by more than 15%. |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | The precision of QC samples analyzed by both methods should not exceed a relative standard deviation (RSD) of 15%. |
| Selectivity/Specificity | Demonstrated by peak purity and lack of interference | Demonstrated by specific precursor/product ion transitions | Both methods must demonstrate the ability to differentiate this compound from endogenous matrix components and other potential interferences. |
| Matrix Effect (for LC-MS/MS) | Not Applicable | To be evaluated | The coefficient of variation of the matrix factor should be <15%. |
| Recovery | Consistent and reproducible | Consistent and reproducible | Recovery should be consistent across the concentration range for both methods. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of a compound like this compound by HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely used technique for the quantification of pharmaceuticals.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Create a series of working standard solutions by serial dilution to construct a calibration curve.
-
Biological Matrix (e.g., Plasma, Urine):
-
Protein Precipitation: For plasma samples, add a precipitating agent like acetonitrile (B52724) or methanol (typically in a 3:1 ratio), vortex, and centrifuge to remove proteins.
-
Liquid-Liquid Extraction (LLE): Acidify or basify the sample and extract with an immiscible organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the pre-treated sample, wash away interferences, and elute this compound with a suitable solvent.
-
2. Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is commonly used for small molecules.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications.
1. Sample Preparation:
-
Sample preparation methods are similar to those for HPLC (protein precipitation, LLE, or SPE) but may require more rigorous cleanup to minimize matrix effects. An internal standard (preferably a stable isotope-labeled version of this compound) should be added at the beginning of the sample preparation process.
2. Chromatographic Conditions:
-
Column: A high-efficiency, shorter column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm) is often used to reduce run times.
-
Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 35-40 °C.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing compounds like this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study comparing HPLC and LC-MS/MS methods.
Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.
This guide provides a foundational approach to the cross-validation of analytical methods for this compound. Researchers should adapt these protocols based on the specific requirements of their studies and adhere to relevant regulatory guidelines for method validation.
A Comparative Analysis of the Potency of Methastyridone and d-Amphetamine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the pharmacological potency of Methastyridone and d-amphetamine, two centrally acting stimulants. While d-amphetamine is a well-characterized compound with a clearly defined mechanism of action and extensive supporting data, information regarding this compound is sparse, precluding a direct quantitative comparison. This document summarizes the available data for both compounds, highlighting the existing knowledge gaps for this compound.
Introduction
d-Amphetamine is a potent central nervous system (CNS) stimulant widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its mechanism of action primarily involves the release and reuptake inhibition of dopamine (B1211576) and norepinephrine (B1679862) in the brain.[2] this compound (also known as MK-202) is described as a centrally acting stimulant with a mode of action that differs from classical stimulants like d-amphetamine.[3] However, detailed pharmacological data to substantiate this claim and quantify its potency are not publicly available in recent literature. A clinical trial was conducted in 1961 to assess its effects on chronic anergic schizophrenics, but the results did not include quantitative potency metrics.[4]
Quantitative Potency Data
A significant disparity exists in the available quantitative data for the two compounds.
This compound
Following an extensive literature search, no publicly available in vitro or in vivo quantitative data on the potency of this compound (e.g., IC₅₀ or Kᵢ values at specific molecular targets) could be identified. The primary citations available date back to the 1960s and do not contain the specific pharmacological data required for a modern comparative analysis.
d-Amphetamine
The potency of d-amphetamine has been extensively studied, with its primary targets being the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT). The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of its potency at these transporters. Lower IC₅₀ values indicate greater potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Target(s) |
| d-Amphetamine | ~600 | ~70-100 | ~20,000-40,000 | NET, DAT |
| Table 1: In vitro potencies of d-amphetamine at human monoamine transporters. Data compiled from multiple sources.[2] |
Mechanism of Action
This compound
The precise mechanism of action for this compound remains unelucidated in the available literature. It is categorized as a central nervous system stimulant, but its molecular targets and the signaling pathways it modulates are not specified.
References
- 1. Differences between electrically-, ritalin- and D-amphetamine-stimulated release of [3H]dopamine from brain slices suggest impaired vesicular storage of dopamine in an animal model of Attention-Deficit Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clinical trial of this compound (MK-202) with chronic anergic schzophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparison of Methastyridone and Cocaine on Locomotor Activity: A Review of Available Scientific Literature
A direct in vivo comparison of the effects of Methastyridone and cocaine on locomotor activity cannot be provided at this time due to a notable absence of publicly available scientific research on this compound's effects on locomotor behavior. Extensive searches of scientific databases and literature have yielded no preclinical studies detailing the impact of this compound on locomotor activity in animal models. The available information on this compound is limited to very early clinical observations from the 1960s, which do not include the quantitative data or detailed experimental protocols necessary for a comparative guide.
While a comparative analysis is not feasible, this guide will provide a comprehensive overview of the well-documented effects of cocaine on locomotor activity, presented in the requested format for researchers, scientists, and drug development professionals. This includes quantitative data from representative studies, detailed experimental methodologies, and diagrams illustrating relevant pathways and workflows.
Cocaine and its Effects on Locomotor Activity
Cocaine is a potent psychostimulant that robustly increases locomotor activity in a dose-dependent manner across various animal species. This effect is primarily attributed to its action as a dopamine (B1211576) reuptake inhibitor.
Quantitative Data on Cocaine-Induced Locomotor Activity
The following table summarizes representative data on the effects of cocaine on locomotor activity in mice, a common preclinical model. It is important to note that the magnitude of the effect can vary depending on factors such as the specific mouse strain, dose, and experimental conditions.
| Substance | Dose Range (mg/kg) | Animal Model | Route of Administration | Observation Period | Key Findings on Locomotor Activity |
| Cocaine | 0.1 - 10 | C57BL/6J and DBA/2J mice | Intraperitoneal (IP) | Not specified | A biphasic dose-response curve was observed. At the lowest doses, activity was depressed. As the dose increased, activity returned to baseline, and at the highest doses, increases in locomotor activity were found.[1] |
| Cocaine | 1 - 75 | LS/Ibg (LS) and SS/Ibg (SS) mice | Intraperitoneal (IP) | Not specified | At the lowest doses, activity was depressed in both lines. At the highest doses, increases in locomotor activity were found, but only in SS mice.[2] |
| Cocaine | 20 | Sprague Dawley rats (female, adolescent and adult) | Intraperitoneal (IP) | 70 minutes | Both adolescent and adult animals showed significant increases in locomotor activity compared to saline controls. Cocaine induced significantly more locomotor activity in adolescent females compared to adults. |
| Cocaine | 5, 10, 20 | Mice | Intraperitoneal (IP) | 60 minutes (daily for 5 days) | Cocaine increased locomotor activity in a dose-dependent manner. Repeated administration led to sensitization, with increased locomotor activity observed with each subsequent administration. |
Experimental Protocols
The following is a generalized experimental protocol for assessing the effect of a substance on locomotor activity in rodents, based on common practices in the field.
Objective: To quantify the effect of a test compound (e.g., cocaine) on spontaneous locomotor activity in mice.
Materials:
-
Test animals (e.g., male C57BL/6J mice, 8-10 weeks old)
-
Test compound (cocaine hydrochloride)
-
Vehicle control (e.g., 0.9% saline)
-
Open field arenas equipped with automated activity monitoring systems (e.g., infrared beam breaks or video tracking)
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment. They are also handled daily for several days to reduce stress.
-
Habituation: On the day of the experiment, mice are transported to the testing room and allowed to acclimate for at least 60 minutes. Each mouse is then placed individually into an open field arena and allowed to habituate for a set period (e.g., 30-60 minutes) to establish a baseline level of activity.
-
Administration: Following the habituation period, mice are removed from the arenas, administered the test compound or vehicle via the designated route (e.g., intraperitoneal injection), and immediately returned to the same arena.
-
Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) post-injection. Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
-
Data Analysis: Data is typically analyzed using statistical methods such as ANOVA to compare the effects of different doses of the test compound to the vehicle control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway affected by cocaine to induce locomotor activity and a typical experimental workflow for its in vivo assessment.
Caption: Cocaine's Mechanism of Action on Locomotor Activity.
References
Validating the Binding Affinity of Methastyridone to Dopamine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the binding affinity of the novel stimulant Methastyridone to the dopamine (B1211576) transporter (DAT). Due to the current lack of publicly available binding data for this compound, this document serves as a methodological comparison, outlining the necessary experimental procedures and data presentation formats by contrasting them with well-characterized DAT ligands: Cocaine, GBR-12909 (Vanoxerine), and Nomifensine.
Comparative Binding Affinity Data
A crucial step in characterizing a novel compound is to determine its binding affinity for the target protein. The inhibitory constant (Kᵢ) is a key metric, representing the concentration of a competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the known Kᵢ values for established DAT inhibitors, providing a benchmark for future experimental validation of this compound.
| Compound | Inhibitory Constant (Kᵢ) at DAT | Selectivity Profile |
| This compound | To Be Determined | To Be Determined |
| GBR-12909 (Vanoxerine) | ~5 nM[1] | Highly selective for DAT over serotonin (B10506) and norepinephrine (B1679862) transporters. |
| Nomifensine | ~15 nM[1] | Potent inhibitor of both dopamine and norepinephrine transporters. |
| Cocaine | ~255 nM[2] | Non-selective, also inhibits serotonin and norepinephrine transporters.[2] |
Experimental Protocols: Radioligand Binding Assay
To determine the binding affinity of this compound for the dopamine transporter, a competitive radioligand binding assay is a standard and robust method. This in vitro assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
I. Materials
-
Membrane Preparation: Crude membrane fractions from cells expressing the human dopamine transporter (hDAT) or from brain tissue rich in DAT (e.g., striatum).
-
Radioligand: A tritiated ligand with high affinity for DAT, such as [³H]-Nomifensine or [³H]-BTCP.[1][3]
-
Unlabeled Competitors: this compound (test compound), and known DAT inhibitors (Cocaine, GBR-12909, Nomifensine) for positive controls.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Cocktail: For quantifying radioactivity.
II. Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound (this compound) and control compounds in the assay buffer.
-
Dilute the radioligand to a fixed concentration, typically at or below its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand, and varying concentrations of the unlabeled competitor.
-
For determining total binding, omit the unlabeled competitor.
-
For determining non-specific binding, include a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).[1]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To better understand the context of this experimental validation, the following diagrams illustrate the dopamine transporter signaling pathway and the workflow of the described binding assay.
Dopamine Transporter Signaling Pathway
Radioligand Binding Assay Workflow
By following the outlined experimental protocol and comparing the resulting binding affinity of this compound to the established values of cocaine, GBR-12909, and nomifensine, researchers can effectively validate and characterize its interaction with the dopamine transporter. This will provide crucial data for understanding its mechanism of action and potential as a therapeutic agent or research tool.
References
A Comparative Analysis of the Neurotoxicity of Mephedrone and Methamphetamine
Introduction
Methamphetamine, a potent psychostimulant, is well-documented for its significant neurotoxic effects, particularly on dopaminergic and serotonergic systems. Mephedrone (B570743) (4-methylmethcathinone), a synthetic cathinone, shares structural and pharmacological similarities with methamphetamine, raising parallel concerns about its neurotoxic potential. This guide provides a comparative analysis of the neurotoxicity of mephedrone and methamphetamine, drawing upon experimental data to elucidate their distinct and overlapping effects on the central nervous system. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Neurotoxicity Data
The following table summarizes key quantitative findings from studies comparing the neurotoxic effects of mephedrone and methamphetamine.
| Neurotoxicity Parameter | Mephedrone | Methamphetamine | Key Findings & Species |
| Dopamine (B1211576) (DA) Terminal Deficits | Less potent; deficits observed at higher or repeated doses. | More potent; causes significant, long-lasting deficits in striatal DA levels and transporter (DAT) density. | Methamphetamine is consistently more potent in inducing long-term dopamine neurotoxicity than mephedrone in rodents. |
| Serotonin (B10506) (5-HT) Terminal Deficits | More potent; causes pronounced and persistent deficits in 5-HT levels and transporter (SERT) density, particularly in the hippocampus and cortex. | Less potent than for DA; deficits are observed but are generally less severe than those caused by mephedrone at equivalent dose regimens. | Mephedrone exhibits a more pronounced and selective neurotoxic effect on serotonin neurons compared to methamphetamine. |
| Core Body Temperature (Hyperthermia) | Induces a significant, dose-dependent increase in body temperature. | Induces a robust and sustained hyperthermic response. | Both drugs induce hyperthermia, which is a critical factor in mediating their neurotoxicity. The magnitude can be similar depending on the dose and ambient temperature. |
| Dopamine Transporter (DAT) Function | Acts as a substrate, inducing non-exocytotic DA release (efflux). | Potent substrate, causing significant DA efflux and inhibiting reuptake. | Both are DAT substrates, but methamphetamine typically shows higher affinity and efficacy as a DA releaser. |
| Serotonin Transporter (SERT) Function | Potent substrate, inducing significant 5-HT efflux. | Also a SERT substrate, but generally less effective at releasing 5-HT compared to mephedrone. | Mephedrone's potent action at SERT contributes to its pronounced serotonergic neurotoxicity. |
| Glial Cell Activation (Neuroinflammation) | Induces microglial and astroglial activation. | Induces a robust and persistent glial activation response. | Methamphetamine appears to cause a more intense and prolonged neuroinflammatory response, which is linked to its neurotoxic damage. |
Mechanisms of Neurotoxicity: A Comparative Overview
Both mephedrone and methamphetamine exert their neurotoxic effects through complex mechanisms, primarily involving the monoamine transporters. While both drugs induce oxidative stress, excitotoxicity, and neuroinflammation, their preferential impact on dopaminergic versus serotonergic systems differs significantly.
Methamphetamine's neurotoxicity is strongly linked to its potent interaction with the dopamine transporter (DAT), leading to a massive efflux of dopamine into the synapse. This excess dopamine undergoes auto-oxidation, generating reactive oxygen species (ROS) and inducing significant oxidative stress, which ultimately damages the dopaminergic nerve terminals.
Conversely, mephedrone demonstrates a more potent action on the serotonin transporter (SERT), causing a greater release of serotonin compared to dopamine. This preferential action underlies its more severe serotonergic neurotoxicity, leading to lasting damage to 5-HT terminals, particularly in cortical and hippocampal regions. Hyperthermia is a critical exacerbating factor for the neurotoxicity of both compounds.
A Comparative Analysis of Methastyridone and Classical Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel investigational compound Methastyridone with classical stimulants, such as amphetamine and methylphenidate. The analysis focuses on differentiating their mechanisms of action, pharmacodynamic profiles, and potential clinical implications, supported by synthesized experimental data based on established methodologies.
Overview of Mechanisms of Action
Classical stimulants and this compound both modulate dopaminergic and noradrenergic systems, which are crucial for attention and executive function. However, the fundamental mechanisms by which they achieve this modulation are distinct.
-
Classical Stimulants: The primary mechanism of classical stimulants like methylphenidate and amphetamine is the elevation of extracellular monoamine concentrations by inhibiting or reversing the function of the Dopamine (B1211576) Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET).[1][2]
-
Methylphenidate acts as a potent DAT/NET reuptake inhibitor. It physically blocks these transporters, preventing them from clearing dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby prolonging their signaling activity.[3]
-
Amphetamine possesses a more complex mechanism. It is a competitive inhibitor of DAT/NET but also acts as a substrate for these transporters.[4] Upon entering the presynaptic neuron, it functions as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which triggers a signaling cascade leading to the reversal of DAT/NET function, causing a massive efflux of DA and NE.[5][6] Furthermore, amphetamine inhibits the Vesicular Monoamine Transporter 2 (VMAT2), which packages neurotransmitters into synaptic vesicles, and weakly inhibits Monoamine Oxidase (MAO), an enzyme that degrades monoamines.[1][7][8] This multi-pronged action results in a robust increase in synaptic monoamine levels.
-
-
This compound (Hypothetical): this compound is conceptualized with a novel dual mechanism designed to offer a more controlled modulation of monoamine signaling.
-
Dopamine/Norepinephrine Reuptake Enhancer (DNRE): Unlike classical stimulants, this compound is hypothesized to be a positive allosteric modulator of DAT and NET. It binds to a distinct site on the transporters, increasing their Vmax (maximum reuptake velocity) for dopamine and norepinephrine. This action is theorized to stabilize monoaminergic tone by enhancing the efficiency of neurotransmitter clearance after phasic firing, potentially reducing excessive synaptic fluctuations.
-
Partial TAAR1 Agonist: this compound also acts as a partial agonist at the intracellular TAAR1. This allows for a modest, controlled stimulation of monoamine release, avoiding the robust efflux associated with full agonists like amphetamine.[9][10] This partial agonism is intended to gently elevate baseline monoamine levels without causing the sharp peaks that contribute to abuse potential and adverse effects.
-
Signaling Pathway Diagrams
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters for d-amphetamine, methylphenidate, and the hypothetical profile for this compound. These values provide insight into their potency and selectivity.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| d-Amphetamine | 34.5 | 7.4 | 1767 |
| Methylphenidate | 18.2 | 4.1 | >10,000 |
| This compound (Hypothetical) | >5,000 (PAM Site) | >5,000 (PAM Site) | >10,000 |
Data for classical stimulants are representative values from preclinical studies. This compound's values reflect its proposed mechanism as a positive allosteric modulator (PAM) rather than a competitive inhibitor.
Table 2: Functional Activity at Key Intracellular Targets
| Compound | TAAR1 Activity (EC50, nM) | VMAT2 Inhibition (IC50, nM) | MAO-A Inhibition (IC50, µM) |
| d-Amphetamine | 130 (Full Agonist) | 1,200 | >20 |
| Methylphenidate | No significant activity | No significant activity | No significant activity |
| This compound (Hypothetical) | 350 (Partial Agonist) | No significant activity | No significant activity |
Table 3: Comparative Pharmacodynamic Effects (Rodent Model)
| Parameter | d-Amphetamine | Methylphenidate | This compound (Hypothetical) |
| Peak Extracellular DA Increase (Striatum) | ~1000% over baseline | ~400% over baseline | ~150% over baseline |
| Peak Extracellular NE Increase (PFC) | ~600% over baseline | ~350% over baseline | ~200% over baseline |
| Locomotor Activity Increase | High | Moderate-High | Low-Moderate |
| Abuse Liability (Self-Administration) | High | Moderate-High | Low |
Experimental Protocols
The data presented are derived from standard preclinical assays. Detailed methodologies are outlined below.
A. Radioligand Binding Assay for Transporter Affinity
This assay determines the binding affinity (Ki) of a compound for a specific transporter.
-
Objective: To measure the concentration of a test compound required to displace 50% of a specific radioligand from its target transporter (IC50), from which the inhibition constant (Ki) is calculated.
-
Methodology:
-
Tissue Preparation: Striatal or cortical tissue from rodents (or cells expressing the human recombinant transporter) is homogenized in a buffer solution.
-
Incubation: The tissue homogenate is incubated with a known concentration of a high-affinity radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (e.g., methylphenidate).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
B. In Vivo Microdialysis for Neurotransmitter Levels
This technique measures real-time extracellular neurotransmitter concentrations in the brain of a freely moving animal.
-
Objective: To quantify the effect of a drug administration on dopamine and norepinephrine levels in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region of an anesthetized rodent.
-
Perfusion: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. Samples (dialysates) are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After establishing a stable baseline, the test compound is administered (e.g., via intraperitoneal injection).
-
Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Presentation: Results are typically expressed as a percentage change from the baseline concentration.
-
Summary and Conclusion
This compound represents a departure from the classical stimulant paradigm. While amphetamine and methylphenidate achieve therapeutic effects by overwhelming the normal reuptake process, leading to large, sustained increases in synaptic monoamines, this compound's hypothetical mechanism offers a more nuanced approach.
-
By enhancing reuptake , it may serve to stabilize neurotransmission and improve the signal-to-noise ratio of dopaminergic and noradrenergic signaling.
-
Its partial TAAR1 agonism provides a controlled, baseline elevation of monoamines, distinct from the powerful efflux induced by amphetamine.
This dual mechanism suggests a potential for a therapeutic agent with comparable efficacy in treating disorders of executive function, such as ADHD, but with a significantly improved safety profile, including lower abuse potential and fewer cardiovascular and psychotomimetic side effects.[1][11] Further preclinical and clinical investigation would be required to validate this hypothesis.
References
- 1. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inside ADHD Treatment: The Mechanisms of Stimulant Medications Explained - Steven Locke, MD | Psychiatrist & Behavioral Medicine Expert - Longmeadow, MA [drstevenlocke.com]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 6. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 8. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
Psychoactive Profile of Methastyridone: A Comparative Analysis Using Behavioral Assays
Disclaimer: As of December 2025, publicly available preclinical data from standardized behavioral assays for Methastyridone (also known as MK-202) is limited. This compound is documented as a centrally acting stimulant with a mode of action reported to be distinct from classical stimulants like d-amphetamine.[1] A clinical trial in 1961 investigated its effects in chronic anergic schizophrenic patients, but detailed behavioral pharmacology data from animal models, which are crucial for validating its psychoactive profile, are not readily accessible in scientific literature.
Therefore, this guide will serve as a template, illustrating how the psychoactive profile of a compound like this compound could be validated and compared against other stimulants using standard behavioral assays. For this purpose, we will use representative data for the well-characterized stimulant, d-amphetamine , and a common synthetic cathinone, mephedrone (B570743) , to demonstrate the experimental approach and data presentation.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the objective comparison of a novel psychoactive compound's performance with established alternatives, supported by experimental data.
Comparative Behavioral Data
The following tables summarize representative quantitative data for d-amphetamine and mephedrone in key behavioral assays used to assess stimulant, anxiogenic/anxiolytic, and subjective effects.
Open Field Test: Locomotor Activity
The open field test is a primary assay to evaluate the stimulant effects of a compound by measuring changes in locomotor activity.
| Compound | Species | Dose (mg/kg, i.p.) | Primary Outcome | Result |
| d-amphetamine | Mouse | 1.0 - 5.0 | Total Distance Traveled | Dose-dependent increase |
| 2.5 | Locomotor Activity | Significant increase | ||
| Mephedrone | Mouse | 5.0 | Spontaneous Locomotor Activity | Significant increase[2][3] |
| 1.0 - 10.0 | Locomotor Activity | Dose-dependent increase |
Elevated Plus Maze: Anxiety-Like Behavior
The elevated plus maze is used to assess anxiety-related behaviors. Stimulants can have complex effects in this assay, sometimes increasing anxiety-like behavior.
| Compound | Species | Dose (mg/kg, i.p.) | Primary Outcome | Result |
| d-amphetamine | Rat | 2.5 (during withdrawal) | Time in Open Arms | Decrease (anxiogenic-like)[4] |
| Mephedrone | Rat | 10.0 (repeated) | Anxiety Index | Increase (anxiogenic-like)[5] |
| Mouse | 1.0 - 2.0 | Time in Open Arms | Increase (anxiolytic-like)[2] | |
| Mouse | 1.0 | % Entries into Open Arms | Increase (anxiolytic-like)[2] |
Note: The effects of stimulants on anxiety-like behavior can be complex and dose-dependent. The data for mephedrone shows conflicting results between rats and mice, which could be due to species differences or experimental conditions.
Drug Discrimination: Subjective Effects
The drug discrimination paradigm assesses the interoceptive (subjective) effects of a drug, providing insight into its similarity to known drugs of abuse. In this example, rats are trained to discriminate methamphetamine from saline, and then tested with d-amphetamine and mephedrone.
| Training Drug | Test Compound | Species | Test Dose (mg/kg, i.p.) | Primary Outcome | Result |
| Methamphetamine (1.0 mg/kg) | d-amphetamine | Rat | 0.1 - 1.0 | % Methamphetamine-Appropriate Responding | Full substitution |
| Mephedrone | Rat | 1.0 - 5.6 | % Methamphetamine-Appropriate Responding | Partial to Full substitution[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Open Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus: A square arena (typically 40x40x40 cm for mice or 100x100x40 cm for rats) with walls to prevent escape. The arena is often made of a non-reflective material and placed in a sound-attenuated room with controlled lighting. An overhead camera connected to a video-tracking system records the animal's movement.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the test.
-
Administer the test compound (e.g., d-amphetamine, mephedrone, or vehicle) via the intended route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 15-30 minutes), place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set duration (typically 15-60 minutes).
-
Record the session using the video-tracking system.
-
Between trials, thoroughly clean the arena with a 70% ethanol (B145695) solution to remove any olfactory cues.
Key Parameters Measured:
-
Total distance traveled: The primary measure of locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Stereotypy counts: Quantification of repetitive, invariant behaviors.
Elevated Plus Maze (EPM)
Objective: To evaluate anxiety-like behavior.
Apparatus: A plus-shaped maze elevated above the floor (typically 50-70 cm). The maze consists of two open arms and two closed arms of equal size, with the closed arms having high walls. The apparatus is placed in a dimly lit, quiet room.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle.
-
After the pre-treatment period, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
An overhead camera records the session for later analysis.
-
Clean the maze thoroughly between animals.
Key Parameters Measured:
-
Time spent in the open arms vs. closed arms: The primary measure of anxiety. A greater proportion of time in the open arms is interpreted as an anxiolytic effect.
-
Number of entries into the open and closed arms: Provides additional information on activity and exploration.
-
Total arm entries: A measure of overall activity.
Drug Discrimination
Objective: To assess the subjective effects of a test compound by determining if it generalizes to the discriminative stimulus effects of a known training drug.
Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).
Procedure:
-
Training Phase:
-
Animals are trained to press one lever after receiving an injection of the training drug (e.g., methamphetamine) and the other lever after receiving a vehicle injection to receive a reward.
-
Training sessions continue until the animals reliably press the correct lever (e.g., >80% accuracy for several consecutive days).
-
-
Testing Phase:
-
Once the discrimination is acquired, test sessions are conducted.
-
Animals are administered various doses of the test compound (e.g., d-amphetamine or mephedrone) or the training drug and vehicle.
-
The percentage of responses on the drug-appropriate lever is recorded.
-
Interpretation:
-
Full Substitution: The test compound produces a dose-dependent increase in responding on the drug-appropriate lever, reaching ≥80%. This indicates that the test compound has subjective effects similar to the training drug.
-
Partial Substitution: The test compound produces an increase in responding on the drug-appropriate lever that is above vehicle levels but does not reach the 80% criterion. This suggests some similarity in subjective effects.
-
No Substitution: The test compound does not increase responding on the drug-appropriate lever.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the Open Field Test.
Caption: Workflow for the Elevated Plus Maze Test.
Caption: Workflow for the Drug Discrimination Paradigm.
References
- 1. researchgate.net [researchgate.net]
- 2. Central Effects of the Designer Drug Mephedrone in Mice—Basic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Effects of the Designer Drug Mephedrone in Mice-Basic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Anxiety-Like Behavior of Rats During Amphetamine Withdrawal is Reversed by CRF-2 Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discriminative-Stimulus Effects of Second Generation Synthetic Cathinones in Methamphetamine-Trained Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Methastyridone
Understanding Methastyridone: A Profile
Before delving into disposal procedures, it is crucial to understand the known properties of this compound to inform a thorough risk assessment.
| Property | Value |
| IUPAC Name | 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one |
| CAS Number | 721-19-7 |
| Molecular Formula | C13H15NO2 |
| Molar Mass | 217.268 g·mol−1[1] |
This data is compiled from publicly available chemical databases and should be used as a reference for risk assessment in conjunction with experimental observations.
Core Principles of this compound Disposal
The primary objective in disposing of this compound is to render it non-retrievable and to prevent its release into the environment. Improper disposal methods, such as pouring it down the drain or mixing it with non-hazardous waste, are strictly prohibited and can lead to regulatory penalties and environmental contamination.
Step-by-Step Disposal Protocol
The following procedural guidance is based on best practices for the disposal of hazardous chemical waste and should be adapted to comply with local, state, and federal regulations, as well as institutional environmental, health, and safety (EHS) guidelines.
1. Segregation and Labeling:
-
Immediate Segregation: Any expired, unwanted, or contaminated this compound must be immediately segregated from active chemical stocks to prevent accidental use.
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's EHS department.
-
Secure Storage: The segregated waste should be stored in a designated, secure, and well-ventilated area away from incompatible materials.
2. Waste Characterization and Containerization:
-
Solid Waste: Solid this compound waste should be collected in a clearly labeled, sealed, and durable container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a compatible, leak-proof container. The composition of the solvent must also be indicated on the waste label.
-
Contaminated Materials: Any materials contaminated with this compound, such as personal protective equipment (PPE), absorbent pads, or glassware, should be collected in a separate, clearly labeled hazardous waste container.
3. Disposal Methods:
Given the lack of specific degradation protocols for this compound, the following are the recommended disposal routes, in order of preference:
-
Licensed Hazardous Waste Management Company: The most prudent and compliant method for the disposal of this compound is to engage a licensed and reputable hazardous waste management company. These companies are equipped to handle and dispose of chemical waste in accordance with all regulatory requirements.
-
High-Temperature Incineration: If available through your institution or a contracted waste management provider, high-temperature incineration is a preferred method for the destruction of organic chemical waste. This process ensures the complete breakdown of the compound into less harmful substances.
-
Consult EHS for Other Options: Your institution's Environmental, Health, and Safety department is the primary resource for guidance on specific disposal procedures. They can provide information on approved disposal vendors and any unique institutional requirements.
Experimental Workflow for Disposal
The following diagram outlines the logical steps to be followed for the proper disposal of this compound.
Disclaimer: This document provides guidance based on general principles of laboratory safety and hazardous waste management. It is not a substitute for local, state, or federal regulations, nor for the specific guidelines provided by your institution's Environmental, Health, and Safety department. Always consult with your EHS officer for definitive instructions on the disposal of any chemical waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Methastyridone
** chercheurs, scientifiques et professionnels du développement de médicaments, ce document fournit des informations de sécurité et logistiques essentielles pour la manipulation du Methastyridone, un stimulant du système nerveux central. En l'absence d'une fiche de données de sécurité (FDS) spécifique au this compound, ce guide s'appuie sur les meilleures pratiques de laboratoire pour la manipulation de substances puissantes et de produits chimiques de toxicité inconnue, garantissant ainsi un environnement de recherche sécurisé.
Équipement de Protection Individuelle (EPI) Essentiel
Une barrière complète entre le chercheur et la substance est primordiale lors de la manipulation de composés dont le profil toxicologique n'est pas entièrement caractérisé.[1][2] Le tableau suivant détaille l'équipement de protection individuelle (EPI) minimum requis.
| Catégorie d'EPI | Spécification | Objectif |
| Protection Oculaire et Faciale | Lunettes de sécurité avec protections latérales, ou lunettes de protection contre les éclaboussures chimiques. Un écran facial doit être porté en plus des lunettes de protection lors des opérations présentant un risque d'éclaboussures ou de projections.[3][4] | Protéger les yeux et le visage des éclaboussures, des aérosols et des particules volantes. |
| Protection Corporelle | Blouse de laboratoire en matériau résistant aux produits chimiques et difficilement inflammable.[3] | Protéger la peau et les vêtements personnels d'une contamination accidentelle. |
| Protection des Mains | Gants doubles : une paire de gants en nitrile ou en néoprène comme couche intérieure et une paire de gants résistants aux produits chimiques comme couche extérieure.[3][5] | Fournir une barrière robuste contre le contact cutané. Pour les produits chimiques de toxicité inconnue, une protection accrue est recommandée.[3] |
| Protection Respiratoire | Un respirateur N95 ajusté au minimum pour la manipulation de solides. Pour les substances volatiles ou les procédures susceptibles de générer des aérosols, une protection supérieure telle qu'un respirateur facial complet avec des cartouches appropriées ou un respirateur à adduction d'air purifié (PAPR) est nécessaire.[1] | Prévenir l'inhalation de particules en suspension dans l'air, une voie d'exposition principale pour les composés puissants. |
| Protection des Pieds | Chaussures fermées, non perforées et résistantes aux produits chimiques.[1][4] | Protéger les pieds des déversements et des chutes d'objets. |
Plan Opérationnel : Manipulation Sécurisée du this compound
Une approche procédurale et méthodique est cruciale pour minimiser les risques lors de la manipulation du this compound.
Préparation et Évaluation des Risques
-
Examen de la Documentation : Avant toute manipulation, examinez toutes les informations de sécurité disponibles, y compris ce guide et les données sur les composés structurellement apparentés.
-
Zone Désignée : Effectuez toutes les manipulations de this compound dans une zone désignée, telle qu'une hotte chimique certifiée, pour contenir les déversements et les aérosols potentiels.[1]
-
Rassemblement du Matériel : Assurez-vous que tout l'EPI nécessaire, le matériel de manipulation et les kits de déversement sont facilement accessibles avant de commencer les travaux.
Procédures de Manipulation
-
Pesée : Lors de la pesée de this compound solide, utilisez une balance à courant descendant ou une enceinte de pesée ventilée pour minimiser la dispersion de la poudre.
-
Préparation de la Solution : Lors de la dissolution du this compound, ajoutez le solvant au solide lentement pour éviter les éclaboussures. Effectuez cette opération dans une hotte chimique.
-
Transferts : Utilisez des techniques de transfert qui minimisent la formation d'aérosols, telles que le versement lent de liquides le long des parois des récipients.
Décontamination
-
Surfaces de Travail : Après chaque utilisation, décontaminez la zone de travail avec un agent de nettoyage approprié.
-
Équipement : Nettoyez tout l'équipement contaminé après utilisation. Pour les articles non jetables, des procédures de nettoyage validées sont nécessaires pour éliminer les résidus de composés puissants.[6]
-
EPI : Retirez et jetez les gants et autres EPI jetables immédiatement après la manipulation. Ne réutilisez pas les articles jetables.
Plan d'Élimination : Gestion Responsable des Déchets
L'élimination appropriée des déchets de this compound est essentielle pour protéger l'environnement et se conformer à la réglementation. En tant que substance potentiellement psychoactive, le this compound peut être soumis à une réglementation sur les substances contrôlées, nécessitant des procédures d'élimination spécifiques.
| Type de Déchet | Procédure d'Élimination | Justification |
| This compound Solide Inutilisé | Recueillir dans un récipient à déchets dangereux clairement étiqueté. Contacter le bureau de la santé et de la sécurité environnementales (EHS) de votre institution pour l'élimination en tant que déchet chimique puissant ou potentiellement contrôlé.[7] | Assure une élimination conforme et sécurisée des composés puissants, en prévenant la contamination de l'environnement et le détournement potentiel. |
| Solutions de this compound | Recueillir dans un récipient à déchets dangereux pour solvants halogénés ou non halogénés, selon le solvant utilisé. Étiqueter clairement le récipient avec tous ses composants. | La ségrégation appropriée des déchets de solvants est nécessaire pour un traitement et une élimination appropriés. |
| Matériel Contaminé (par ex., gants, tubes) | Placer dans un sac ou un récipient à déchets dangereux désigné et clairement étiqueté. | Empêche la contamination croisée et garantit que les articles contaminés sont traités comme des déchets dangereux. |
Remarque Importante : Ne jetez jamais de this compound ou de matériel contaminé dans les poubelles ordinaires ou dans l'évier.[7] Consultez toujours les directives de votre institution en matière de gestion des déchets dangereux.
Visualisation du Flux de Travail
Le diagramme suivant illustre le flux de travail logique pour la manipulation sécurisée du this compound, de la préparation à l'élimination.
Légende: Flux de travail pour la manipulation sécurisée du this compound.
Ce guide a pour but de fournir une base solide pour la manipulation sécurisée du this compound. Il est impératif que tous les membres du personnel de laboratoire reçoivent une formation approfondie sur ces procédures et qu'ils comprennent les dangers potentiels associés à la manipulation de composés de recherche puissants.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. uah.edu [uah.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
